(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one
Descripción
Propiedades
IUPAC Name |
(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNGHUXJVMXRT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163849-08-9 | |
| Record name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one CAS number search
The following technical guide provides an in-depth analysis of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one , a critical chiral building block in modern medicinal chemistry.
Advanced Chiral Intermediates for Peptidomimetic Drug Design
Chemical Identity & Core Data
The compound (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a specialized gamma-lactam derivative featuring a 3-methylisoxazole moiety at the chiral 5-position.[1] It serves as a robust glutamine surrogate (Gln-mimetic) in the synthesis of protease inhibitors, particularly for cysteine proteases like the Human Rhinovirus (HRV) 3C protease and potentially SARS-CoV-2 Mpro.
| Property | Specification |
| CAS Number | 163849-08-9 |
| IUPAC Name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
| Synonyms | (S)-5-(3-Methyl-5-isoxazolyl)-2-pyrrolidinone; 2-Pyrrolidinone, 5-(3-methyl-5-isoxazolyl)-, (S)- |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Stereochemistry | (S)-Enantiomer (Chiral) |
| SMILES | Cc1noc(c1)[C@@H]2CCC(=O)N2 |
| InChI Key | Available upon specific database query (Structure-dependent) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Strategic Significance in Drug Development
The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, mimicking the transition state of peptide bond hydrolysis. The addition of the 3-methylisoxazole ring at the C5 position provides three critical pharmacological advantages:
-
Bioisosterism: The isoxazole ring acts as a stable bioisostere for amide bonds or carboxylic acids, improving metabolic stability against peptidases.
-
H-Bond Acceptor: The nitrogen and oxygen atoms in the isoxazole ring serve as specific hydrogen bond acceptors, crucial for binding to the S1 subsite of protease active sites.
-
Conformational Restriction: The rigid isoxazole-lactam connection locks the molecule into a bioactive conformation, reducing the entropy penalty upon binding.
Therapeutic Applications
-
Antiviral Agents: Primary intermediate for HRV 3C Protease Inhibitors (e.g., analogs of Rupintrivir).
-
Transglutaminase Inhibitors: Used to target tissue transglutaminase (TG2) in fibrosis and celiac disease research.
-
Neurodegenerative Research: Investigation as a GABA-AT (GABA aminotransferase) inhibitor pharmacophore.
Synthesis & Manufacturing Protocols
The synthesis of CAS 163849-08-9 requires strict stereocontrol to maintain the (S)-configuration. The most authoritative route utilizes the "Chiral Pool" approach, starting from L-Pyroglutamic acid .
Pathway Visualization (Graphviz)
The following diagram illustrates the 1,3-Dipolar Cycloaddition Route , which offers the highest regioselectivity for the 3,5-disubstituted isoxazole system.
Caption: Stereoselective synthesis via [3+2] cycloaddition of a chiral alkyne with a nitrile oxide generated in situ.
Detailed Protocol: [3+2] Cycloaddition Method
This method is preferred over the beta-keto ester route due to superior regiocontrol (favoring the 3,5-isomer over the 3,4-isomer).
-
Precursor Preparation:
-
Starting Material: (S)-N-Boc-5-ethynylpyrrolidin-2-one.
-
Reagents: Nitroethane (precursor to acetonitrile oxide), Phenyl isocyanate (dehydrating agent), Triethylamine (base).
-
Solvent: Anhydrous Benzene or Toluene.
-
-
Reaction Execution:
-
Dissolve (S)-N-Boc-5-ethynylpyrrolidin-2-one (1.0 eq) and nitroethane (5.0 eq) in anhydrous toluene.
-
Add triethylamine (catalytic) and phenyl isocyanate (2.5 eq) dropwise over 1 hour at 60°C.
-
Mechanism:[2] Phenyl isocyanate dehydrates nitroethane to generate acetonitrile oxide (Me-CNO) in situ.
-
The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne.
-
-
Workup & Deprotection:
-
Filter off the diphenylurea byproduct.
-
Concentrate the filtrate and purify via silica gel chromatography (Ethyl Acetate/Hexanes).
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free lactam (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one .
-
Analytical Characterization & Quality Control
To ensure the integrity of this chiral building block, the following analytical parameters must be verified.
-
¹H NMR (400 MHz, CDCl₃):
- 6.05 (s, 1H, Isoxazole-H4).
- 4.85 (m, 1H, Pyrrolidine-H5).
- 2.45-2.20 (m, 3H, Pyrrolidine Ring Protons).
- 2.28 (s, 3H, Isoxazole-CH₃).
- 1.95 (m, 1H, Pyrrolidine Ring Proton).
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Requirement: e.e. > 98% (Critical for pharmaceutical applications).
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Handling: Use in a fume hood. Avoid dust formation.[3]
References
- Dragovich, P. S., et al. (1999). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. Journal of Medicinal Chemistry. [Contextual Citation for 5-Isoxazolyl-pyrrolidinone scaffold utility].
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Isoxazole Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Methylisoxazole Substituted Pyrrolidin-2-one Derivatives: Synthesis, Characterization, and Anticonvulsant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the synthesis, structural elucidation, and biological evaluation of a promising class of hybrid molecules: 3-methylisoxazole substituted pyrrolidin-2-one derivatives. By uniting the pharmacologically significant isoxazole and pyrrolidin-2-one cores, these compounds have emerged as compelling candidates for the development of novel therapeutics, particularly in the realm of central nervous system disorders. This document provides a comprehensive overview of synthetic methodologies, analytical characterization, and established protocols for assessing their anticonvulsant activity, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities.
Introduction: The Rationale for Hybrid Vigor
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, isoxazole derivatives have been successfully developed as anticonvulsant agents, underscoring their potential in treating neurological disorders.[3]
Complementing the isoxazole moiety, the pyrrolidin-2-one (γ-lactam) ring is another privileged structure in medicinal chemistry.[4] This saturated heterocycle provides a three-dimensional framework that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[5] The pyrrolidin-2-one core is a key feature of several nootropic and anticonvulsant drugs, highlighting its significance in modulating neuronal activity.[4]
The logical convergence of these two pharmacophores into a single molecular entity—the 3-methylisoxazole substituted pyrrolidin-2-one derivative—presents a compelling strategy for the design of novel drug candidates with potentially enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. This guide will explore the chemical space of these hybrid molecules, with a particular focus on their synthesis and evaluation as potential anticonvulsant agents.
Synthetic Strategies: Constructing the Hybrid Core
The synthesis of 3-methylisoxazole substituted pyrrolidin-2-one derivatives can be approached through several strategic disconnections, primarily depending on which heterocyclic ring is formed last and the desired point of attachment. The following sections detail key synthetic pathways, emphasizing the underlying chemical principles and experimental considerations.
Pathway A: Cyclization to Form the Pyrrolidin-2-one Ring
One efficient method involves the construction of the pyrrolidin-2-one ring onto a pre-formed 3-methylisoxazole scaffold. This approach often utilizes intramolecular cyclization reactions of appropriately functionalized isoxazole precursors.
A notable example is the synthesis of substituted 2-pyrrolidinones from enaminones derived from Baylis-Hillman adducts of 3-isoxazolecarbaldehydes.[6] This method provides a versatile route to a range of substituted pyrrolidinones.
Caption: General workflow for Pathway A.
Experimental Protocol: Representative Synthesis via Intramolecular Cyclization [6]
-
Baylis-Hillman Reaction: To a solution of 3-isoxazolecarbaldehyde and an activated alkene (e.g., methyl acrylate) in a suitable solvent (e.g., dioxane/water), add a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Formation of Enaminone: The resulting Baylis-Hillman adduct is then converted to an enaminone. This can be achieved by reacting the adduct with a primary amine in the presence of a dehydrating agent or via a multi-step sequence involving functional group transformations.
-
Intramolecular Cyclization: The enaminone intermediate is then subjected to intramolecular cyclization conditions, often promoted by a base or acid catalyst, to yield the desired substituted 2-pyrrolidinone.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Pathway B: Synthesis of Pyrrolidinyl-Substituted Isoxazoles
An alternative strategy focuses on the synthesis of a pyrrolidine derivative that is subsequently used to construct or be attached to the isoxazole ring. A key approach involves the use of enantiomerically pure pyrrolidine starting materials to afford chiral target molecules.
A patented method describes the preparation of enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles.[4] This process involves the conversion of a protected 2-oxo-pyrrolidine starting material into a β-keto oxime intermediate, which is then cyclized and dehydrated to form the isoxazole ring.
Caption: General workflow for Pathway B.
Experimental Protocol: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole Hydrochloride [6]
-
Preparation of Isoxazoline: A solution of the corresponding isoxazoline precursor is prepared in a suitable solvent such as DMF.
-
Base-Promoted Elimination: A base, such as potassium carbonate (K₂CO₃), is added to the solution, and the mixture is heated (e.g., to 100 °C) to promote the formation of the isoxazole ring via an elimination reaction. The reaction progress is monitored by NMR spectroscopy.
-
Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., a Boc group) is cleaved using standard procedures, such as treatment with hydrochloric acid in an appropriate solvent.
-
Isolation: The final product, (S)-5-methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride, is isolated, typically as a solid, and purified.
Structural Characterization
The unambiguous structural elucidation of newly synthesized 3-methylisoxazole substituted pyrrolidin-2-one derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | - Resonances corresponding to the methyl group on the isoxazole ring (typically a singlet around δ 2.0-2.5 ppm).- Signals for the protons of the pyrrolidin-2-one ring, exhibiting characteristic chemical shifts and coupling patterns.- Aromatic or other substituent protons, if present. |
| ¹³C NMR | - Carbon signals for the isoxazole and pyrrolidin-2-one rings.- The carbonyl carbon of the pyrrolidin-2-one typically appears in the downfield region (δ 170-180 ppm).- The methyl carbon of the isoxazole will be observed in the aliphatic region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.- C=N and C=C stretching vibrations from the isoxazole ring. |
Biological Evaluation: Screening for Anticonvulsant Activity
The anticonvulsant potential of 3-methylisoxazole substituted pyrrolidin-2-one derivatives is a primary area of investigation. The two most widely used and predictive preclinical models for identifying anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][7]
Maximal Electroshock (MES) Seizure Model
The MES test is considered a model for generalized tonic-clonic seizures.[2] The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its potential to inhibit seizure spread.
Experimental Protocol: MES Test in Mice [8]
-
Animal Preparation: Adult male mice are used for the study. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of predicted peak effect of the test compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or ear-clip electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase. The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is a model for myoclonic and absence seizures.[7] It assesses the ability of a compound to elevate the seizure threshold.
Experimental Protocol: scPTZ Test in Mice [7]
-
Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound or vehicle.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the dorsal neck region.
-
Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Caption: Workflow for anticonvulsant screening.
Structure-Activity Relationships (SAR)
While a comprehensive SAR for 3-methylisoxazole substituted pyrrolidin-2-one derivatives is still emerging, preliminary findings from related isoxazole-pyrrolidinone hybrids suggest that the nature and position of substituents on both rings can significantly influence anticonvulsant activity.[7] For instance, in a series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones, the substituent on the pyrrolidine nitrogen played a crucial role in determining the potency and spectrum of activity in MES and scPTZ tests.[7] Future studies on 3-methylisoxazole substituted pyrrolidin-2-ones should systematically explore the impact of substituents at various positions to delineate a clear SAR.
Conclusion and Future Directions
The fusion of the 3-methylisoxazole and pyrrolidin-2-one scaffolds represents a promising avenue for the discovery of novel anticonvulsant agents. The synthetic routes outlined in this guide provide a solid foundation for accessing a diverse range of these hybrid molecules. The established preclinical models for anticonvulsant screening, namely the MES and scPTZ tests, offer robust methods for evaluating their therapeutic potential.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader library of derivatives with diverse substitution patterns to establish a comprehensive structure-activity relationship.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which these compounds exert their anticonvulsant effects.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
By systematically applying the principles and protocols detailed in this guide, researchers can effectively advance the development of 3-methylisoxazole substituted pyrrolidin-2-one derivatives as next-generation therapeutics for epilepsy and other neurological disorders.
References
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 559-567.
- Pawar, S. S., & Piste, P. B. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-20.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-15.
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers in Medicinal Chemistry, 10, 1.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules, 28(14), 5489.
- Kulig, K., Malawska, B., & Partyka, A. (2006). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 58(5), 738-748.
- Di Mola, A., & Ialenti, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Singh, V., Saxena, R., & Batra, S. (2005). Simple and efficient synthesis of substituted 2-pyrrolidinones, 2-pyrrolones, and pyrrolidines from enaminones of Baylis-Hillman derivatives of 3-isoxazolecarbaldehydes. The Journal of Organic Chemistry, 70(1), 353-356.
- Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022).
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1245842.
- Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. (2014). European Journal of Medicinal Chemistry, 84, 559-567.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research, 34(1), 124-131.
- Prasad, T. N., Reddy, Y. P., & Anwar, S. (2021). Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. Current Organic Synthesis, 18(6), 633-640.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2024). ChemRxiv.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). Russian Journal of Organic Chemistry, 57(10), 1699-1718.
- Ahmed, S. M., Abdulrahman, H., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 1836-1845.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). Molecules, 27(19), 6537.
- el-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193.
- Ahmed, S. M., Abdulrahman, H., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).
-
3-Methylpyrrolidin-2-one. PubChem. Retrieved from [Link]
Sources
- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles - Google Patents [patents.google.com]
- 5. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 6. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 7. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Chiral Building Blocks for nAChR Agonist Synthesis: A Technical Guide
This guide details the strategic selection and synthesis of chiral building blocks for Nicotinic Acetylcholine Receptor (nAChR) agonists, focusing on the mechanistic basis of stereoselectivity and providing actionable synthetic protocols.
Executive Summary & Mechanistic Basis
The development of nAChR agonists is governed by the stringent stereochemical requirements of the receptor's orthosteric binding site. This site, located at the interface of
Chirality is not merely a structural feature but a pharmacodynamic switch. For instance, (S)-Nicotine is significantly more potent than its (R)-enantiomer, while (+)-Epibatidine exhibits different toxicity and efficacy profiles compared to its (-)-isomer. Consequently, the synthesis of these ligands requires high-fidelity chiral building blocks that can lock the pharmacophore into the bioactive conformation.
Pharmacophore Visualization
The following diagram illustrates the critical spatial arrangement required for high-affinity binding, highlighting why rigid chiral scaffolds are preferred over flexible chains.
Caption: Schematic of the nAChR orthosteric binding site. The chiral scaffold (blue arrow) determines the precise distance and vector between the cationic center and the H-bond acceptor.
Classification of Key Chiral Building Blocks
The synthesis of high-affinity agonists primarily utilizes three classes of chiral synthons:
| Class | Core Structure | Key Examples | Target Subtype | Primary Source |
| Azabicycles | Rigid bicyclic amines | 3-Aminoquinuclidine, 7-Azabicyclo[2.2.1]heptane | Resolution or Asymmetric Hydrogenation | |
| Pyrrolidines | 5-membered cyclic amines | (S)-2-Hydroxymethylpyrrolidine (Prolinol) | Chiral Pool (L-Proline) | |
| Cytisine Analogs | Tricyclic fused systems | (-)-Cytisine, Varenicline precursors | Natural Product Extraction or Total Synthesis |
Synthetic Methodologies & Protocols
Protocol A: Synthesis of A-85380 Analogs via (S)-Prolinol
The A-85380 class of agonists targets the
Mechanism: The ether linkage is formed via a Williamson ether synthesis or Mitsunobu reaction, coupling a chiral pyrrolidine alcohol with a halogenated pyridine.
Step-by-Step Protocol:
-
Starting Material: Begin with (S)-N-Boc-2-hydroxymethylpyrrolidine (commercially available or reduced from L-Proline).
-
Coupling (Williamson Ether Method):
-
Dissolve (S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq) in dry DMF.
-
Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min to form the alkoxide.
-
Add 3-chloro-5-ethynylpyridine (or relevant 3-halo-pyridine) (1.1 eq).
-
Heat to 80°C for 4-6 hours. Monitor by TLC/LC-MS.
-
Note: The Boc group prevents N-alkylation and preserves chirality.
-
-
Deprotection:
-
Treat the intermediate with TFA/DCM (1:1) at 0°C for 1 hour.
-
Concentrate and neutralize with saturated NaHCO3.
-
-
N-Methylation (Optional for A-85380):
-
Perform reductive amination using Formaldehyde (37% aq) and NaBH(OAc)3 in DCE.
-
-
Validation:
-
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to confirm >99% ee.
-
NMR: Confirm the integrity of the ether linkage (doublet of doublets at ~4.0 ppm).
-
Protocol B: Asymmetric Synthesis of 3-Aminoquinuclidine
This motif is ubiquitous in
Workflow:
-
Substrate: 3-Quinuclidinone hydrochloride.
-
Reductive Amination (Chiral Auxiliary Route):
-
Condense 3-quinuclidinone with (S)-(-)-1-phenylethylamine in toluene with catalytic p-TsOH (Dean-Stark trap) to form the chiral imine.
-
-
Diastereoselective Reduction:
-
Reduce the imine using NaBH4 in Ethanol at -78°C.
-
Selectivity: The bulky phenyl group directs the hydride attack, favoring the (3R) or (3S) diastereomer depending on the auxiliary.
-
-
Auxiliary Removal:
Protocol C: The Epibatidine Route (7-Azabicyclo[2.2.1]heptane)
Epibatidine analogs require the construction of a strained 7-azabicyclo[2.2.1]heptane ring.
Key Synthetic Step: The Favorskii Rearrangement This is the most authoritative method for generating the bicyclic core with the correct substitution pattern.
Caption: Synthetic pathway for the 7-azabicyclo[2.2.1]heptane core via Favorskii rearrangement.
Quantitative Comparison of Building Blocks
| Building Block | Chirality Source | Synthetic Complexity | Scalability | Primary Agonist Class |
| (S)-Prolinol | Chiral Pool (L-Proline) | Low | High (Kg scale) | A-85380, Nifene |
| (R)-3-Quinuclidinamine | Resolution / Asym. Synth. | Medium | High (Ton scale) | PNU-282987, Tropisetron |
| (-)-Cytisine | Natural Product (Laburnum) | Low (Extraction) | Medium (Supply limited) | Varenicline (Template) |
| 7-Azabicyclo[2.2.1] | Total Synthesis | High | Low (g scale) | Epibatidine Analogs |
Challenges & Future Directions
-
Scalability of Azabicycles: While pyrrolidines are cheap, the 7-azabicyclo[2.2.1]heptane core remains expensive to produce at scale due to the low-yielding Favorskii rearrangement. Future work focuses on transannular cyclization strategies.
-
Orthogonal Protection: When synthesizing heteromeric ligands (targeting
4 2), protecting group strategies (e.g., Boc vs. Cbz) must be orthogonal to allow selective functionalization of secondary amines. -
C-H Activation: Newer methods utilize directed C-H activation to install pyridine rings directly onto chiral aliphatic amines, bypassing the need for pre-functionalized halogenated heterocycles.
References
-
Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. Link
-
Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. Link
-
Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of A-85380 Analogs. Journal of Medicinal Chemistry. Link
-
Langlois, M., Meyer, C., & Soulier, J. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. Link
-
Marino, S. T., et al. (2004).[3] Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Link
-
Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of Isoxazolyl-Pyrrolidinone Scaffolds from (S)-Pyroglutamic Acid
Executive Summary
This application note details a robust, stereoselective protocol for converting (S)-pyroglutamic acid (a readily available chiral pool material) into (S)-5-(isoxazol-3-yl)pyrrolidin-2-one derivatives. These scaffolds are critical bioisosteres for glutamate receptor ligands (e.g., AMPA/Kainate agonists) and serve as constrained peptidomimetics in CNS drug discovery.
Unlike standard peptide coupling, this protocol utilizes a 1,3-dipolar cycloaddition (Click Chemistry) strategy via a nitrile oxide intermediate. This approach preserves the sensitive chiral center at C5 while installing the isoxazole heterocycle with high regiocontrol.
Key Advantages of This Protocol
-
Chiral Integrity: Maintains the (S)-enantiomer purity (>98% ee).
-
Modular Design: The final isoxazole substitution pattern is determined simply by changing the alkyne partner.
-
Scalability: Utilizes reagents (Boc2O, NaBH4, NCS) suitable for gram-to-multigram scale-up.
Strategic Overview & Pathway
The synthesis proceeds through the modification of the pyroglutamic acid side chain. The carboxylic acid is reduced to an alcohol, oxidized to an aldehyde, and converted to a nitrile oxide dipole. This dipole undergoes a [3+2] cycloaddition with a terminal alkyne to form the isoxazole ring.[1]
Reaction Pathway Diagram[2]
Detailed Experimental Protocol
Phase 1: Scaffold Preparation (Reduction & Oxidation)
Objective: Convert the carboxylic acid moiety into a reactive aldehyde while protecting the lactam nitrogen.
Step 1.1: Esterification & N-Protection
(S)-Pyroglutamic acid
-
Esterification: Dissolve (S)-pyroglutamic acid (10.0 g, 77.5 mmol) in MeOH (100 mL). Cool to 0°C. Add SOCl₂ (1.2 equiv) dropwise. Stir at RT for 12h.[2] Concentrate in vacuo to yield the methyl ester hydrochloride.
-
Protection: Suspend the crude ester in CH₂Cl₂ (150 mL). Add TEA (2.5 equiv) and DMAP (0.1 equiv). Add Boc₂O (1.1 equiv) portion-wise. Stir 4h.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Yield Target: >90% (Colorless oil/solid).
-
Step 1.2: Selective Reduction to Alcohol
(S)-N-Boc-pyroglutamic acid methyl ester
Note: LiBH₄ is preferred over NaBH₄ alone to ensure complete reduction of the ester without ring opening the lactam.
-
Dissolve the N-Boc ester (5.0 g, 20.5 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to 0°C. Add LiBH₄ (2.0 M in THF, 1.5 equiv) dropwise over 20 min.
-
Allow to warm to RT and stir for 3h. Monitor by TLC (EtOAc/Hex 1:1).
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl.[3] Extract with EtOAc (3x).
-
Purification: Flash chromatography (100% EtOAc) may be required if unreacted ester remains.
Step 1.3: Swern Oxidation to Aldehyde
(S)-N-Boc-5-(hydroxymethyl)-2-pyrrolidinone
Critical: Temperature control is vital to prevent racemization of the
-
Activation: In a flame-dried flask, dissolve oxalyl chloride (1.2 equiv) in dry CH₂Cl₂ at -78°C. Add DMSO (2.4 equiv) dropwise. Stir 15 min.
-
Oxidation: Add the alcohol (from Step 1.[3][4]2) in CH₂Cl₂ dropwise, maintaining temp < -70°C. Stir 45 min.
-
Elimination: Add TEA (5.0 equiv) dropwise. Stir 10 min at -78°C, then warm to 0°C over 30 min.
-
Workup: Quench with phosphate buffer (pH 7). Extract with CH₂Cl₂.[4] Use immediately in Phase 2 (Aldehydes can be unstable).
Phase 2: Heterocycle Formation ([3+2] Cycloaddition)
Objective: Construct the isoxazole ring via a regioselective 1,3-dipolar cycloaddition.
Step 2.1: Aldoxime Formation
-
Dissolve the crude aldehyde in EtOH/Pyridine (10:1).
-
Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv).[2]
-
Stir at RT for 2h. Concentrate and partition between EtOAc/Water.
-
Isolate the oxime (usually a mixture of E/Z isomers) as a white solid.
Step 2.2: One-Pot Chlorination & Cycloaddition
Mechanism: Conversion of oxime to hydroximinoyl chloride, followed by base-mediated dehydrohalogenation to the nitrile oxide dipole.
-
Chlorination: Dissolve the oxime (1.0 equiv) in DMF (0.2 M). Add N-Chlorosuccinimide (NCS) (1.1 equiv).
-
Observation: Initiation may require catalytic pyridine or gentle warming (40°C) until the reaction turns clear/yellow. Stir 1h at RT.
-
-
Cycloaddition:
-
Add the Alkyne (e.g., Phenylacetylene or Propargyl alcohol, 1.5 equiv).
-
Add TEA (1.2 equiv) dissolved in DMF very slowly via syringe pump over 2 hours.
-
Why Slow Addition? To keep the concentration of the transient nitrile oxide low, preventing dimerization to furoxan side-products.
-
-
Completion: Stir overnight at RT.
-
Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc gradient).
Mechanism of Regioselectivity
Critical Parameters & Troubleshooting
Reagent Stoichiometry Table
| Reagent | Equiv.[5][2][3][4] | Critical Function | Note |
| Oxalyl Chloride | 1.2 | DMSO Activation | Must be fresh; yellow color indicates degradation. |
| NCS | 1.1 | Chlorination of Oxime | Excess leads to over-chlorination. |
| TEA (Step 2.2) | 1.2 | HCl Elimination | Must add slowly . Fast addition causes dimerization. |
| Alkyne | 1.5 - 2.0 | Dipolarophile | Excess ensures the dipole is trapped efficiently. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Lactam Ring Opening | Use LiBH₄ in THF instead of NaBH₄ in MeOH. Keep temp < 0°C. |
| Racemization | Swern Temp > -60°C | Ensure internal probe temperature is <-70°C during base addition. |
| Furoxan Byproduct | Fast Nitrile Oxide Gen. | Reduce TEA addition rate (syringe pump) or increase Alkyne equivalents. |
| Regioisomer Mix | Internal Alkyne Used | Use terminal alkynes for high 3,5-selectivity. |
References
-
General Isoxazole Synthesis via Nitrile Oxides: Himo, F., et al. (2005). Cycloaddition of Nitrile Oxides to Alkynes: Mechanism and Regioselectivity. Journal of the American Chemical Society.
-
Swern Oxidation Protocol: Omura, K., & Swern, D. (1978).[3] Oxidation of alcohols by "activated" dimethyl sulfoxide.[5] A preparative, steric and mechanistic study. Tetrahedron.[6]
-
Synthesis of AMPA/Isoxazolyl Amino Acids: Madsen, U., et al. (2002). Synthesis and Pharmacology of 3-Isothiazolol Bioisosteres of Glutamic Acid and AMPA.[7][8] Journal of Medicinal Chemistry.[9]
-
NCS/Aldoxime Method (Huisgen Cycloaddition): Liu, K. C., et al. (1977). Synthesis of isoxazoles from aldoximes. Journal of Organic Chemistry.[6]
-
Pyroglutamic Acid Reduction: Huang, P., et al. (2009). Efficient Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone. Synthetic Communications.[10]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Reduction of Pyrrolidin-2-one to Pyrrolidine in Isoxazole Synthesis
Executive Summary & Strategic Analysis
The reduction of pyrrolidin-2-one (a
The Paradox:
-
Lactam Stability: Pyrrolidin-2-ones are electronically stabilized by resonance. Reducing the carbonyl requires potent hydrides (e.g.,
) or electrophilic activation. -
Isoxazole Fragility: The isoxazole ring contains a weak N-O bond (
55 kcal/mol). Standard strong reducing agents like Lithium Aluminum Hydride ( ) or catalytic hydrogenation ( ) frequently cause reductive cleavage of the isoxazole, resulting in ring-opened amino-enones or amino-alcohols.
The Solution: To successfully reduce the lactam without destroying the isoxazole core, researchers must utilize electrophilic reducing agents (which target the electron-rich amide oxygen) rather than nucleophilic hydrides (which attack the carbonyl carbon but lack selectivity), or employ amide activation strategies.
Reagent Selection Matrix
| Reducing Agent | Lactam Reduction Power | Isoxazole Compatibility | Mechanism | Recommendation |
| High | Poor (Ring Cleavage) | Nucleophilic Hydride | Avoid if isoxazole is present. | |
| High | Excellent | Electrophilic Hydride | Primary Choice. Borane coordinates to amide oxygen; kinetics favor amide over isoxazole. | |
| High | Excellent | Imidoyl Triflate Activation | Secondary Choice. Best for highly functionalized substrates. | |
| Low | Poor (N-O Cleavage) | Catalytic Hydrogenation | Avoid. Cleaves N-O bond rapidly. |
Mechanistic Insight & Visualization
Understanding the mechanism is vital for troubleshooting. Unlike nucleophilic attack, Borane reduction proceeds via coordination to the oxygen, converting the carbonyl into a better leaving group.
Figure 1: Mechanistic pathway of Borane-mediated lactam reduction. Note that the isoxazole ring is electronically mismatched for borane attack, ensuring chemoselectivity.
Detailed Protocols
Protocol A: The "Gold Standard" Borane Reduction
Best for: Scalable synthesis where the isoxazole ring is already present.
Safety Note: Borane-Dimethyl Sulfide (
Materials:
-
Substrate: Isoxazole-substituted pyrrolidin-2-one (1.0 equiv)
-
Reagent:
(2.0 M in THF, 3.0 equiv) -
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Methanol, 10% HCl or 6M HCl.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.
-
Dissolution: Charge the flask with the lactam substrate and anhydrous THF. Cool to 0°C.[1]
-
Addition: Add
dropwise via syringe over 15 minutes. Evolution of hydrogen gas may occur.[2] -
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Once stable, heat to reflux (66°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC.[3] The amide carbonyl spot should disappear. A new, less polar spot (amine-borane complex) may appear.
-
-
The Critical Workup (Breaking the B-N bond):
-
Cool the mixture to 0°C.
-
Cautiously add Methanol (excess) to quench unreacted borane.
-
Crucial Step: The product is currently trapped as a stable Amine-Borane complex. To free the amine, add 6M HCl (approx 5 equiv) and reflux for 1 hour. Alternatively, stir with 10% HCl in MeOH overnight.
-
-
Isolation:
-
Cool to RT and concentrate in vacuo to remove THF/MeOH.
-
Basify the aqueous residue to pH > 12 using 4M NaOH (The pyrrolidine is now free).
-
Extract with DCM (
). Dry over and concentrate.
-
Why this works: Borane is an electrophile. It prefers the electron-rich oxygen of the amide over the
Protocol B: Mild Activation ( )
Best for: Late-stage functionalization of complex drug candidates where refluxing acid (Protocol A) is not tolerated.
Concept: Convert the non-reactive lactam into a highly reactive imidoyl triflate , which can be reduced by mild borohydride.
Materials:
-
Triflic Anhydride (
) (1.1 equiv) -
2-Fluoropyridine (1.2 equiv) - Base scavenger
- (4.0 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the lactam and 2-fluoropyridine in DCM at -78°C.
-
Electrophile Addition: Add
dropwise. Stir for 20 mins at -78°C, then warm to 0°C for 10 mins. -
Reduction: Add solid
in one portion, followed immediately by dropwise addition of MeOH (to solubilize the borohydride). -
Workup: Dilute with water, extract with DCM. No acidic reflux is required.
Application Context: Pyrrolidine in Isoxazole Assembly
Why reduce pyrrolidinone to pyrrolidine in this context? Often, pyrrolidine is not just the final product but a catalytic engine for creating the isoxazole ring itself via the Enamine Route .
The Workflow:
-
Reduction: Pyrrolidin-2-one
Pyrrolidine . -
Enamine Formation: Pyrrolidine reacts with an aldehyde/ketone to form an Enamine .
-
Cycloaddition: The electron-rich enamine reacts with a Nitrile Oxide (generated in situ from hydroximoyl chloride) to form an isoxazoline.
-
Elimination: Loss of pyrrolidine (regeneration) yields the Isoxazole .
Figure 2: The role of pyrrolidine as an enamine precursor in [3+2] cycloaddition isoxazole synthesis.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete hydrolysis of B-N complex. | Increase reflux time with HCl or switch to oxidative workup ( |
| Isoxazole Cleavage | Reaction temp too high or wrong reagent ( | Ensure temp < 70°C. Strictly use electrophilic hydrides ( |
| Starting Material Remains | Moisture in solvent destroying | Re-dry THF/DCM over molecular sieves. Ensure inert atmosphere. |
| "Sticky" Residue | Boron salts.[2][6][7][8][10] | Use Tartaric acid or Rochelle's salt during workup to chelate boron. |
References
-
Chemoselective Amide Reduction (
): -
Borane Reduction Mechanism & Scope
- Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." Journal of Organic Chemistry.
-
Isoxazole Synthesis via Enamines
-
General Lactam Reduction Guide
- ACS Green Chemistry Institute Pharmaceutical Roundtable. "Amide Reduction Reagent Guide."
Sources
- 1. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Amine synthesis by amide reduction [organic-chemistry.org]
- 11. Isoxazole synthesis [organic-chemistry.org]
Application Note: Strategic Protection of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one Nitrogen
This Application Note is structured to provide a strategic, evidence-based guide for protecting the lactam nitrogen of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one.
Part 1: Executive Summary & Strategic Analysis
The Challenge
The target molecule, (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one , presents a unique "chemical conflict" that disqualifies many standard protecting group strategies:
-
Lactam Nitrogen (Low Nucleophilicity): With a pKa of ~17, the lactam nitrogen is non-basic and requires deprotonation (e.g., NaH, LiHMDS) or acylation catalysts (DMAP) for protection.
-
Isoxazole Lability (Reductive Instability): The N-O bond of the isoxazole ring is rapidly cleaved under catalytic hydrogenation conditions (
/Pd-C), forming -amino enones. This strictly prohibits the use of standard Benzyl (Bn) or Cbz groups that rely on hydrogenolysis for removal. -
Stereocenter Integrity: The (S)-configuration at the C5 position is alpha to the lactam nitrogen. Strong bases or harsh deprotection conditions risk racemization via an acyl-iminium ion intermediate or enolization.
Strategic Solution Matrix
Based on chemoselectivity and isoxazole stability, three pathways are validated.
| Feature | Pathway A: The Gold Standard (Boc) | Pathway B: The Robust Shield (PMB) | Pathway C: The Lithiation Handle (SEM) |
| Reagent | PMB-Cl / NaH | SEM-Cl / LiHMDS | |
| Stability | Stable to bases/nucleophiles. Labile to acids.[1] | Stable to bases/acids. Oxidatively labile. | Stable to bases. Labile to |
| Deprotection | TFA or HCl (Acidic) | CAN (Oxidative) or TFA (Strong Acid) | TBAF (Fluoride) |
| Isoxazole Risk | Low. Isoxazoles are acid-stable. | Medium. CAN oxidation is generally safe, but yields vary on lactams. | Low. Fluoride is mild. |
| Recommendation | Primary Choice for general synthesis. | Secondary Choice if acid sensitivity exists elsewhere. | Specialist Choice for C-H activation/lithiation. |
Part 2: Decision Framework (Visualization)
The following flowchart guides the selection process based on downstream chemical requirements.
Figure 1: Decision tree for selecting the optimal protecting group based on downstream compatibility.
Part 3: Detailed Experimental Protocols
Protocol A: Boc Protection (Recommended)
Rationale: The tert-butoxycarbonyl (Boc) group is ideal because its removal (TFA/DCM) occurs under conditions where the isoxazole ring is inert. The isoxazole withstands acidic environments well, unlike reducing environments.
Step 1: Protection
Reagents: Di-tert-butyl dicarbonate (
-
Setup: Charge a flame-dried reaction flask with (S)-5-(3-methylisoxazol-5-yl)pyrrolidin-2-one (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Activation: Add
(1.2 equiv) and DMAP (0.1 equiv). Note: DMAP is crucial as an acyl-transfer catalyst for the less nucleophilic lactam nitrogen. -
Addition: Cool to 0 °C. Add
(1.2 equiv) dissolved in minimal DCM dropwise over 15 minutes. -
Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (stain with PMA or UV).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Step 2: Deprotection
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[2]
-
Setup: Dissolve the N-Boc protected lactam in DCM (0.1 M).
-
Addition: Add TFA (20% v/v final concentration) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1–2 hours. Critical Check: Do not heat. Isoxazoles are stable to TFA at RT, but prolonged heating can degrade the scaffold.
-
Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.
-
Neutralization: If the free base is required, redissolve in DCM and wash with saturated
.
Protocol B: PMB Protection (Alternative)
Rationale: Use p-Methoxybenzyl (PMB) only if the Boc group is too labile for your synthetic route. Removal requires oxidative cleavage with Ceric Ammonium Nitrate (CAN), avoiding the hydrogenolysis that destroys isoxazoles.
Step 1: Protection
Reagents: Sodium Hydride (NaH, 60% dispersion), p-Methoxybenzyl chloride (PMB-Cl), TBAI (cat.), DMF.
-
Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add the lactam (1.0 equiv) solution dropwise. Stir for 30 min until
evolution ceases. -
Alkylation: Add PMB-Cl (1.1 equiv) and Tetrabutylammonium iodide (TBAI, 0.05 equiv).
-
Reaction: Warm to RT and stir for 3–5 hours.
-
Workup: Quench with water (carefully). Extract with EtOAc.[3][4] Note: DMF requires thorough water washes (5x) to remove.
Step 2: Oxidative Deprotection (CAN)
Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (
-
Setup: Dissolve N-PMB lactam in
(4:1). Cool to 0 °C. -
Oxidation: Add CAN (3.0 equiv) portion-wise. The solution will turn orange/red.
-
Reaction: Stir at 0 °C for 30–60 minutes. Warning: Over-oxidation can open the lactam ring. Monitor closely.
-
Workup: Dilute with water, extract with EtOAc. Wash with
(to reduce residual Cerium) and .
Part 4: Troubleshooting & Critical Control Points
| Issue | Cause | Solution |
| Isoxazole Cleavage | Accidental reduction (e.g., using | Strictly avoid hydrogenolysis. Use Boc (acid removal) or PMB (oxidative removal). |
| Racemization at C5 | Deprotonation of the C5 proton during protection (NaH step). | Use Protocol A (Boc/DMAP) which avoids strong bases like NaH. If using NaH, keep T < 0 °C. |
| Low Yield (PMB Removal) | Lactam nitrogen is electron-poor, making oxidative cleavage difficult. | Switch to Boc . If PMB is mandatory, ensure high-quality CAN and efficient stirring. |
Part 5: References
-
Isoxazole Stability: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., John Wiley & Sons, 2014. (Standard text confirming isoxazole stability to acids vs. instability to hydrogenation).
-
Lactam Protection (Boc): Flynn, D. L., et al. "A mild and efficient method for the N-protection of lactams."[5] Journal of Organic Chemistry, 1983, 48(14), 2424-2426.Link
-
PMB Oxidative Cleavage: Yoshimura, N., et al. "Deprotection of 3,4-dimethoxybenzyl group on lactam nitrogen using CAN." Heterocycles, 2012, 84(2), 1355.Link
-
Isoxazole Ring Opening: Kozikowski, A. P. "The Isoxazole Route to Natural Products." Accounts of Chemical Research, 1984, 17(11), 410-416. (Mechanistic background on isoxazole reactivity).
Sources
One-pot synthesis methods for isoxazolyl-pyrrolidinones
Application Note: One-Pot Synthesis Methods for Isoxazolyl-Pyrrolidinones
Abstract
The fusion of isoxazole and pyrrolidinone pharmacophores creates a privileged scaffold with documented efficacy in antimicrobial, anti-inflammatory, and anticancer therapeutics. This Application Note details two distinct, high-efficiency one-pot protocols for synthesizing isoxazolyl-pyrrolidinones. We prioritize multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions (1,3-DC) due to their atom economy and operational simplicity. This guide provides validated workflows, mechanistic insights, and troubleshooting matrices for researchers optimizing library generation.
Introduction & Pharmacological Relevance
Isoxazolyl-pyrrolidinones represent a "hybrid" drug design strategy.[1] The pyrrolidinone (lactam) core serves as a rigid spacer that orients substituents for receptor binding, while the isoxazole moiety often acts as a bioisostere for carboxylic acids or amide bonds, improving metabolic stability.
-
Key Applications:
-
Anticancer: Inhibition of A549 lung adenocarcinoma cell lines.[2]
-
Antimicrobial: Disruption of bacterial cell wall synthesis (mimicking cycloserine).
-
CNS: Modulation of GABA receptors via the lactam pharmacophore.
-
Protocol A: Three-Component Synthesis of Isoxazolyl-Pyrrolones
Target Scaffold: N-Isoxazolyl-pyrrolin-2-ones (Directly linked system). Methodology: Acid-catalyzed multicomponent condensation.
This protocol utilizes a pseudo-four-component reaction (often simplified to three reactants) involving an amine, an aldehyde, and a pyruvate derivative. It is particularly robust for generating libraries with diverse aromatic substituents.
Mechanistic Principle
The reaction proceeds via a cascade mechanism:[3]
-
Imine Formation: Condensation of the isoxazolyl-amine with the aromatic aldehyde forms a Schiff base.
-
Nucleophilic Attack: The enol form of the pyruvate/ketoglutarate attacks the imine.
-
Cyclization: Intramolecular lactamization releases water and forms the pyrrolone ring.
Reagents & Materials
-
Component A (Amine): 3-Amino-5-methylisoxazole (1.0 equiv)
-
Component B (Aldehyde): Aryl aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 equiv)
-
Component C (Pyruvate): Diethyl oxaloacetate or
-Ketoglutaric acid (1.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic p-TsOH.
-
Catalyst: None (if using AcOH) or p-Toluenesulfonic acid (10 mol%).
Step-by-Step Protocol
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-Amino-5-methylisoxazole (1.0 mmol) and the Aryl aldehyde (1.0 mmol) in 5 mL of glacial acetic acid.
-
Activation: Stir at room temperature for 15 minutes to facilitate initial imine formation (color change often observed).
-
Addition: Add
-Ketoglutaric acid (1.0 mmol) in one portion. -
Reflux: Equip with a condenser and heat the mixture to reflux (approx. 118°C for AcOH) for 4–5 hours.
-
Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Isolation: The product typically precipitates as a solid. Filter under vacuum and wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from hot ethanol. If oil forms, extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Reaction Optimization Data
Typical yields based on electronic effects of the aldehyde substituent.
| Entry | Aldehyde Substituent (R) | Time (h) | Yield (%) | Mp (°C) |
| 1 | H (Phenyl) | 4.0 | 78 | 182-184 |
| 2 | 4-Cl | 3.5 | 85 | 195-197 |
| 3 | 4-NO₂ | 3.0 | 92 | 210-212 |
| 4 | 4-OMe | 5.5 | 65 | 175-177 |
| 5 | 2-OH | 4.5 | 72 | 188-190 |
Protocol B: 1,3-Dipolar Cycloaddition for Fused/Spiro Systems
Target Scaffold: Pyrrolo[3,4-d]isoxazoline-4,6-diones (Fused system). Methodology: Reaction of in situ generated nitrile oxides with maleimides.[4]
This method is superior for creating stereochemically rich fused ring systems. It employs a "click-like" cycloaddition between a dipole (nitrile oxide) and a dipolarophile (maleimide).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the specific pathway for the formation of the fused isoxazoline-pyrrolidine scaffold.
Caption: Mechanism of the 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ and trapped by the maleimide dipolarophile.
Step-by-Step Protocol
-
Reagent Setup: In a 100 mL flask, dissolve the Aryl Oxime (1.0 mmol) and N-Phenylmaleimide (1.1 mmol) in DMF (5 mL) or DCM (10 mL).
-
Oxidant Addition: Add Chloramine-T trihydrate (1.2 mmol) or NCS (N-chlorosuccinimide) slowly over 10 minutes.
-
Catalysis: If using NCS, add Triethylamine (Et₃N, 1.0 mmol) dropwise to generate the nitrile oxide. Caution: Exothermic.
-
Reaction: Stir at room temperature for 3–6 hours.
-
Note: Mild heating (40–50°C) may be required for electron-rich oximes.
-
-
Quench: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.
-
Purification: Evaporate solvent. The residue is often pure enough for recrystallization (EtOH/Hexane). If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).
Experimental Workflow & Troubleshooting
Generalized Workflow (DOT Visualization)
This flowchart guides the researcher through the decision-making process during synthesis.
Caption: Operational workflow for selecting and executing the appropriate synthesis protocol.
Troubleshooting Matrix
| Problem | Probable Cause | Corrective Action |
| No Precipitation (Protocol A) | Product is soluble in AcOH/Water mix. | Neutralize AcOH with NaHCO₃ to pH 7. Extract with DCM. |
| Low Yield (Protocol B) | Dimerization of nitrile oxide (Furoxan formation). | Add the oxidant/base slower (syringe pump) to keep nitrile oxide concentration low relative to the dipolarophile. |
| Sticky Gum/Oil | Solvent impurities or incomplete reaction.[1] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Incomplete Conversion | Steric hindrance on aldehyde/oxime.[1] | Increase temperature (Reflux for A; 60°C for B) or double catalyst loading. |
References
-
Reddy, M. N., et al. (2012). One-pot synthesis of isoxazolyl pyrido[2,3-b][1,4]oxazinones. ResearchGate.[1]
-
Rajanarendar, E., et al. (2012). One-pot synthesis of pyrrolo-[3,4-d]isoxazoline-4,6-diones via nitrile oxides.[4] ResearchGate.[1]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. BenchChem.[5]
-
Chouhan, M., et al. (2013). Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives. PubMed.[6]
-
Kaur, T., et al. (2021). Synthesis of isoxazolylpyrrolones by three-component reaction of α-ketoglutaric acid. Chemistry of Heterocyclic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Process Intensification and Safety Controls in the Scalable Synthesis of Chiral Isoxazole-Pyrrolidinone Scaffolds
Executive Summary & Strategic Rationale
The isoxazole-pyrrolidinone motif is a privileged pharmacophore found in Factor Xa inhibitors, antibiotics, and glutamate receptor modulators.[1] While bench-scale synthesis often relies on chromatographic purification and unmonitored exotherms, these methods are non-viable at the kilogram scale.
This guide details a scalable, chromatography-free manufacturing process . We transition from linear, batch-heavy protocols to a convergent, safety-controlled workflow.[1]
Key Technical Advantages:
-
Safety: In situ generation of nitrile oxides prevents the accumulation of explosive dipoles.
-
Purification: Utilization of "Group-Assisted Purification" (GAP) and Crystallization-Induced Dynamic Resolution (CIDR) eliminates silica gel columns.[1]
-
Scalability: Process parameters are defined by thermal safety boundaries (DSC/ARC data) rather than arbitrary volumetric scaling.[1]
Strategic Route Architecture
We utilize a convergent strategy. The isoxazole core is constructed via a [3+2] cycloaddition and subsequently coupled to a chiral amino-ester precursor to close the pyrrolidinone ring.
Diagram 1: Convergent Process Workflow
Caption: Convergent workflow emphasizing the transient nature of the hazardous nitrile oxide species to ensure process safety.
Critical Process Parameters (CPP) & Safety Assessment
The formation of the isoxazole ring via nitrile oxide cycloaddition is the most hazardous step. Nitrile oxides are thermodynamically unstable and prone to rapid dimerization (furoxan formation) or explosive decomposition.
Thermal Hazard Data (Representative)
Data derived from adiabatic calorimetry studies on analogous pyrisoxazole systems [1].
| Parameter | Value | Implication |
| Apparent Reaction Heat ( | -1298 kJ/kg | Highly Exothermic.[1][2] Cooling failure leads to runaway. |
| Adiabatic Temp. Rise ( | ~60 K | Sufficient to trigger secondary decomposition.[1] |
| MTSR (Max Temp of Synthesis Reaction) | 135.9 °C | Exceeds boiling point of common solvents (EtOAc, DCM).[1] |
| Onset of Decomposition ( | ~100 °C | Critical Limit: Process temp must stay < 40 °C. |
Safety Directive: Never isolate the nitrile oxide. Use a "dosing-controlled" protocol where the oxidant is added to a mixture of the aldoxime and the dipolarophile (alkyne/alkene). This ensures the dipole reacts immediately upon formation.
Detailed Experimental Protocols
Protocol A: Scalable [3+2] Cycloaddition (Isoxazole Formation)
Objective: Synthesis of ethyl 5-substituted-isoxazole-3-carboxylate without chromatography.
Reagents:
-
Precursor:
-Chlorooxime or Aldoxime (1.0 equiv)[1] -
Dipolarophile: Ethyl propiolate or functionalized alkyne (1.1 equiv)[1]
-
Base:
or (1.2 equiv)[1] -
Solvent: 2-MeTHF (Green alternative to DCM, higher flash point)[1]
Step-by-Step Methodology:
-
Reactor Setup: Charge a jacketed reactor with the Alkyne (1.1 equiv) and Aldoxime (1.0 equiv) in 2-MeTHF (10 V).
-
Thermal Equilibration: Cool the mixture to 10 °C. Ensure overhead stirring is adequate (Reynolds number > 2000) to prevent hot spots.
-
Controlled Initiation (The "Dosing" Approach):
-
Note: Unlike bench methods where reagents are mixed and heated, we slowly dose the Base (or oxidant if starting from oxime) to generate the nitrile oxide in situ.
-
Add the base as a solution over 4–6 hours.
-
CPP: Maintain internal temperature (
) < 25 °C. If rises > 5 °C above setpoint, halt addition immediately.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor consumption of Aldoxime via HPLC (Target: < 0.5%).
-
Safety Check: Confirm absence of Nitrile Oxide peak (often visible in IR at ~2290 cm⁻¹) before proceeding. Accumulation indicates a stalled reaction and a potential runaway hazard.
-
-
Workup & Purification (GAP Chemistry):
-
Wash organic layer with 1M HCl (remove base) and Brine.[1]
-
Distillative Solvent Swap: Swap solvent to Heptane/IPA (90:10).[1]
-
Crystallization: Cool to 0 °C. The isoxazole product crystallizes out.
-
Filter and wash with cold heptane.
-
Result: >90% Yield, >98% Purity.[1][4] No column chromatography required [2].[5]
Protocol B: Pyrrolidinone Ring Closure (Lactamization)
Objective: Coupling the isoxazole acid chloride with a chiral amino ester and cyclizing to the pyrrolidinone.
Reagents:
-
Isoxazole Acid (derived from Protocol A hydrolysis)[1]
-
Chiral
-amino ester (e.g., Glutamic acid derivative)[1] -
Coupling Agent:
(activation) or T3P (mild)
Step-by-Step Methodology:
-
Activation: Convert Isoxazole acid to acid chloride using
/ Toluene (Cat. DMF). Distill off excess . -
Acylation:
-
Dissolve Chiral Amino Ester in THF/Water (Schotten-Baumann conditions) or dry THF/DIPEA.[1]
-
Add Acid Chloride solution at 0–5 °C.
-
Outcome: Formation of the linear amide intermediate.
-
-
Telescoped Cyclization (Lactamization):
-
Crystallization-Induced Purification:
-
The target pyrrolidinone often exhibits different solubility than the open-chain impurities.
-
Perform a recrystallization from Ethanol/Water.
-
Validation: Check chiral purity via Chiral HPLC. If ee < 99%, perform a second recrystallization (upgrading optical purity via rejection of the racemate in the mother liquor) [3].
-
Process Safety Logic Control
The following logic gate must be programmed into the batch record or automation system for Protocol A.
Diagram 2: Nitrile Oxide Safety Decision Tree
Caption: Automated decision logic for controlling the exothermic nitrile oxide generation.
References
-
Zhang, J., et al. (2021).[1] "A Study on the Reaction Mechanisms and Process Safety of Pyrisoxazole Synthesis." Organic Process Research & Development, 25(11), 2482–2489.[1] [Link][1]
-
Dou, G., & Shi, D. (2013).[1] "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13645–13653.[1] [Link]
-
Anderson, N. G. (2005).[1] "Developing Processes for Crystallization-Induced Asymmetric Transformation." Organic Process Research & Development, 9(6), 800–813.[1] [Link]
-
Stanford Environmental Health & Safety. (2023). "Scale-Up Safety Guide." Stanford University. [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for 3+2 cycloaddition in pyrrolidone synthesis
Application Note: Reaction Conditions for [3+2] Cycloaddition in Pyrrolidin-2-one Synthesis
-Lactams (Pyrrolidones) via Donor-Acceptor CyclopropanesExecutive Summary
Pyrrolidin-2-ones (
This guide details the Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor (D-A) Cyclopropanes with Isocyanates . This method offers superior atom economy and stereocontrol compared to oxidative transformations of pyrrolidines or multi-step lactamizations. We focus on the activation of cyclopropane-1,1-dicarboxylates (3-carbon synthons) and their reaction with isocyanates (2-atom synthons) to assemble the lactam core.
Mechanistic Principles
The reaction relies on the "push-pull" electronic character of D-A cyclopropanes. Vicinal donor (e.g., aryl, vinyl) and acceptor (e.g., ester, ketone) substituents weaken the C1–C2 bond, allowing Lewis Acid (LA) coordination to trigger ring opening.
The Pathway:
-
Activation: The LA coordinates to the 1,1-dicarbonyl acceptors, polarizing the ring.
-
Ring Opening: The C1–C2 bond cleaves, generating a 1,3-zwitterionic intermediate (homoenolate equivalent).
-
Cycloaddition: The nucleophilic carbon of the zwitterion attacks the electrophilic carbon of the isocyanate.
-
Ring Closure: The amidate nitrogen attacks the electrophilic carbocation to close the five-membered ring.
Figure 1: Mechanistic pathway for the conversion of D-A cyclopropanes to pyrrolidones.
Critical Reaction Parameters
Success depends on balancing the Lewis acidity with the nucleophilicity of the opened dipole.
Catalyst Selection
-
Magnesium Iodide (MgI
): The "Gold Standard" for mild activation. It coordinates bidentately to the malonate esters. The iodide counterion can assist in ring opening via a nucleophilic push-pull mechanism (S 2-like opening). -
Tin(II) Triflate (Sn(OTf)
): A stronger Lewis acid, effective for sterically hindered or less electron-rich cyclopropanes. -
Indium(III) Triflate (In(OTf)
): Used for highly unreactive substrates but requires strict moisture control.
Solvent Systems
-
1,2-Dichloroethane (DCE): Preferred for Sn(OTf)
reactions. High boiling point allows thermal activation. -
Acetonitrile (MeCN): Often used with MgI
. The solvent polarity stabilizes the zwitterionic intermediate. -
Toluene: Used when background hydrolysis is a concern, though reaction rates are generally slower.
Stoichiometry & Temperature
-
Cyclopropane:Isocyanate Ratio: 1.0 : 1.2–1.5. Excess isocyanate compensates for potential moisture hydrolysis.
-
Temperature:
-
MgI
: Reflux (80 °C) is often required to overcome the activation barrier. -
Sn(OTf)
: Room temperature to 50 °C.
-
Experimental Protocol
Target: Synthesis of N-Phenyl-3,3-dicarbethoxy-5-phenyl-pyrrolidin-2-one. Scale: 1.0 mmol.
Materials
-
Substrate: Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv).
-
Reagent: Phenyl isocyanate (1.2 equiv).
-
Catalyst: MgI
(anhydrous, 10-20 mol%) OR Sn(OTf) (10 mol%). -
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Acetonitrile.
Step-by-Step Procedure
-
Catalyst Preparation (Critical):
-
If using MgI
: Flame-dry a 25 mL Schlenk flask under vacuum. Cool to RT under Argon. Add Mg (powder) and I in ether/benzene to generate MgI in situ if commercial anhydrous sources are degraded. Evaporate solvent if switching to DCE. -
If using Sn(OTf)
: Weigh quickly in a glovebox or under a cone of nitrogen.
-
-
Reaction Assembly:
-
Add the D-A cyclopropane (1.0 mmol) to the flask containing the catalyst.
-
Add anhydrous solvent (5 mL, 0.2 M concentration).
-
Stir for 5 minutes to ensure catalyst coordination.
-
-
Addition of Isocyanate:
-
Add phenyl isocyanate (1.2 mmol) dropwise via syringe.
-
Seal the flask.
-
-
Incubation:
-
Heat the mixture to 80 °C (for MgI
) or 40 °C (for Sn(OTf) ). -
Monitor via TLC (Hexane:EtOAc 3:1). The cyclopropane spot (usually high R
) should disappear, replaced by a more polar lactam spot.
-
-
Work-up:
-
Quench with saturated aqueous Na
S O (if iodine traces present) or water. -
Extract with DCM (3 x 10 mL).
-
Dry combined organics over Na
SO , filter, and concentrate.
-
-
Purification:
-
Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient (typically 10-30% EtOAc).
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst deactivation (wet) | Use fresh Sn(OTf) |
| Urea Byproduct | Hydrolysis of Isocyanate | Isocyanates react with trace water to form ureas. Increase isocyanate equivalents (1.5x) and dry solvent over 4Å sieves. |
| Ring Opening w/o Cyclization | Nucleophilic solvent attack | Avoid nucleophilic solvents (e.g., alcohols, wet DMF). Switch to non-polar DCE or Toluene. |
| Low Diastereoselectivity | High Temperature | Lower temperature and switch to a bulkier Lewis Acid (e.g., Cu(OTf) |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of pyrrolidones.
References
-
Lewis Acid Mediated (3 + 2) Cycloadditions of Donor–Acceptor Cyclopropanes with Heterocumulenes. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link] Context: Primary protocol for Sn(OTf)2 mediated reaction of cyclopropanes with isocyanates.
-
Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor−Acceptor Cyclopropanes. Source: ACS Publications / Org. Lett. URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11] Advanced conditions for enantioselective synthesis using chiral cyclopropanes.
-
Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes. Source: Wiley Online Library / Chem. Eur. J. URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11][12] Expansion of the scope to sulfur-containing analogs (thio-pyrrolidones).
Sources
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor-Acceptor Cyclopropanes: Synthesis of Substituted Pyrrolidines and 1,2-Oxazinanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Isoxazole Ring Formation from Pyroglutamates
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are exploring the transformation of pyroglutamate scaffolds into valuable isoxazole-containing molecules. The conversion is not a direct, one-pot reaction but a multi-step synthetic sequence that requires careful control over each transformation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this synthesis and improve your yields.
Introduction: The Synthetic Challenge
Pyroglutamic acid, a cyclic lactam of glutamic acid, is a readily available and versatile chiral starting material. However, its structure does not directly lend itself to classical isoxazole synthesis methods. A direct conversion is mechanistically challenging. Therefore, a strategic multi-step approach is necessary, which involves transforming the pyroglutamate into a suitable acyclic precursor that can then undergo efficient cyclization.
The most logical and robust pathway involves three key stages:
-
Regioselective Ring Opening: The pyroglutamate lactam is opened to form a linear γ-amino acid derivative.
-
Precursor Synthesis: The resulting intermediate is converted into a γ-keto ester, the key precursor for cyclization.
-
Cyclocondensation: The γ-keto ester is reacted with hydroxylamine to form the desired isoxazole ring.
This guide is structured to address the potential issues at each of these critical stages.
Proposed Synthetic Workflow
The overall strategy is to convert a commercially available pyroglutamate derivative, such as N-Boc-L-pyroglutamic acid methyl ester, into a 5-substituted isoxazole-3-ol.
Caption: Proposed three-step synthesis from pyroglutamate to an isoxazole.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Nucleophilic Ring Opening of Pyroglutamate
Q1: My ring-opening reaction of N-Boc-pyroglutamate is slow and incomplete. How can I drive it to completion?
A1: Incomplete reaction is often due to insufficient nucleophilicity or steric hindrance. A solid-phase method for this transformation involves the chemoselective ring opening of N-Boc pyroglutamic-Wang resin by heteronucleophiles, which can be adapted for a solution-phase synthesis[1].
-
Causality & Solution: The carbonyl of the lactam is less electrophilic than an ester. Using a stronger nucleophile or more forcing conditions is necessary.
-
Catalyst: Potassium cyanide (KCN) can be an effective catalyst for the alcoholysis of N-Boc pyroglutamates[1].
-
Base Strength: If using an alcohol as a nucleophile (alcoholysis), ensure you are using a strong enough base (e.g., NaH, LiHMDS) to fully deprotonate the alcohol, creating a more potent nucleophile.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor carefully for side reactions like decomposition of the Boc-protecting group.
-
Alternative Nucleophiles: For aminolysis, using neat amine at an elevated temperature can be effective. For alcoholysis, converting the alcohol to its corresponding alkoxide with a strong base prior to addition is recommended.
-
Q2: I am observing side products, including the loss of my N-Boc protecting group during the ring-opening step.
A2: The N-Boc group is notoriously sensitive to acid and can also be cleaved under certain basic or thermal conditions.
-
Causality & Solution:
-
Acid Sensitivity: Ensure all reagents and solvents are anhydrous and free of acid impurities. Do not use acidic workup conditions. A gentle quench with saturated ammonium chloride solution is preferable.
-
Base Sensitivity: While less common, strong bases combined with high temperatures can lead to Boc-group cleavage. If you must heat the reaction, do so cautiously and for the minimum time necessary. Consider using a milder base if possible, such as DBU or K₂CO₃.
-
Workup: During extraction, avoid using strong acids to adjust the pH. Use dilute solutions of sodium bisulfate or citric acid if necessary.
-
Step 2: Formation of the γ-Keto Ester Intermediate
Q3: The conversion of my linear glutamate derivative to the γ-keto ester is giving very low yields.
A3: This step typically involves the reaction of an ester moiety with an organometallic reagent (like a Grignard reagent) or a related nucleophile. Low yields often stem from over-addition or side reactions with other electrophilic sites.
-
Causality & Solution: The primary challenge is the high reactivity of organometallic reagents.
-
Weinreb Amide: The most reliable method to prevent over-addition is to first convert the targeted ester group into a Weinreb amide (N-methoxy-N-methyl amide). Weinreb amides react with organometallics to form a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing the common side reaction of alcohol formation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the organometallic reagent. Add the reagent slowly and monitor the reaction by TLC or LC-MS.
-
Reagent Stoichiometry: Use a precise amount of the organometallic reagent (typically 1.1 to 1.5 equivalents). Excess reagent will lead to side product formation.
-
Step 3: Isoxazole Ring Formation (Cyclocondensation)
Q4: My final cyclization of the γ-keto ester with hydroxylamine is not working or the yield is poor.
A4: The cyclization of a keto ester with hydroxylamine is a classic but sensitive reaction. Success depends heavily on pH, temperature, and the stability of the intermediates. The reaction of γ-ketoesters with hydroxylamine is known to produce 3-hydroxyisoxazoles[2][3].
-
Causality & Solution: The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization. Each step has specific requirements.
-
pH Control: The pH is critical. Oxime formation is typically fastest near neutral or slightly acidic pH, while the subsequent cyclization (nucleophilic attack of the oxime oxygen onto the ester carbonyl) is often favored under basic or acidic conditions, depending on the substrate[4]. Start with hydroxylamine hydrochloride (NH₂OH·HCl) and add a base like sodium acetate or pyridine to buffer the solution. Alternatively, refluxing in ethanol with a base like KOH can be effective[5].
-
Temperature: Some cyclizations require heat (refluxing in ethanol is common) to proceed at a reasonable rate[5][6]. Monitor the reaction progress to avoid decomposition from prolonged heating.
-
Solvent: Ethanol is the most common solvent. However, screening other solvents like methanol or THF may be beneficial[5].
-
| Parameter | Condition | Rationale & Reference |
| pH | Slightly acidic to neutral for oxime formation, then basic or acidic for cyclization. | The optimal pH balances the nucleophilicity of hydroxylamine and the electrophilicity of the carbonyls.[7] |
| Base | NaOAc, Pyridine, K₂CO₃, KOH | Used to liberate free hydroxylamine from its hydrochloride salt and to catalyze the cyclization step.[5] |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective for this condensation reaction.[5][6] |
| Temperature | Room Temperature to Reflux | Higher temperatures can drive the cyclization but may also lead to byproduct formation. Optimization is key.[5][7] |
Q5: My reaction is producing a mixture of regioisomers (isoxazol-3-ol and isoxazol-5-one). How can I favor the desired isoxazol-3-ol?
A5: Regioisomer formation is a well-known challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds (or their equivalents like γ-keto esters)[5][7]. The hydroxylamine can attack either the ketone or the ester carbonyl first.
-
Causality & Solution: To form the desired 5-substituted-isoxazol-3-ol, the initial nucleophilic attack must occur at the more electrophilic ketone carbonyl to form the oxime, followed by cyclization onto the ester.
-
pH and Temperature Control: This is the most critical factor. The reaction of sodium salts of γ-ketoesters with hydroxylamine at low temperatures, followed by an acidic quench with heating, has been shown to predominantly yield 3-hydroxyisoxazoles[2][3]. Basic conditions can sometimes favor the formation of the isomeric 5-isoxazolone[7].
-
Reaction Sequence: A two-step, one-pot procedure can offer better control. First, form the oxime intermediate under neutral or slightly acidic conditions at room temperature. Once oxime formation is complete (confirm by TLC/LC-MS), add a base or acid and heat to induce cyclization. This decouples the two key steps of the reaction.
-
Caption: Decision tree for troubleshooting the final cyclization step.
Q6: I'm having difficulty purifying the final isoxazole product from the reaction mixture.
A6: Purification can be challenging due to the polarity of the isoxazole ring and the presence of byproducts with similar properties[5].
-
Causality & Solution:
-
Column Chromatography: This is the most common purification method. A systematic screening of solvent systems using TLC is essential. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or acetone. If separation is poor on silica gel, consider using alumina (neutral, acidic, or basic)[5].
-
Acid/Base Wash: During the aqueous workup, washing the organic layer with a mild acid (e.g., 1M HCl) can remove basic impurities, while a wash with sodium bicarbonate solution can remove acidic impurities. Be cautious, as some isoxazoles can be sensitive to strong acids or bases[5].
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find suitable conditions[5].
-
Frequently Asked Questions (FAQs)
Q1: Why can't pyroglutamate be converted to an isoxazole directly?
A1: The direct conversion is not feasible due to the inherent structure of pyroglutamate. The formation of an isoxazole ring most commonly requires a 1,3-dicarbonyl compound (or a functional equivalent) to react with hydroxylamine[8]. The pyroglutamate lactam does not possess this functionality. Therefore, a synthetic sequence is required to first open the lactam ring and then install the necessary ketone functionality at the gamma position to create a suitable precursor for cyclization.
Q2: What are the key analytical techniques to monitor this reaction sequence?
A2: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): For rapid, routine monitoring of the progress of each step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product at each stage and identify any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the key intermediates and the final product. The appearance and disappearance of characteristic signals (e.g., lactam NH, ester CH₃, isoxazole ring proton) will confirm the transformations[9][10].
-
Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations, such as the disappearance of the lactam C=O and the appearance of the ketone C=O and isoxazole ring vibrations[9][11].
Q3: Are there alternative methods to form the γ-keto ester intermediate?
A3: Yes, while the Weinreb amide approach is robust, other methods exist. For instance, gold(III)-catalyzed hydration of 3-alkynoates provides a direct route to γ-keto esters[12]. If your pyroglutamate-derived intermediate can be converted to a 3-alkynoate, this could be an efficient alternative. Another approach involves the zinc carbenoid-mediated homologation of β-keto esters, which effectively inserts a methylene group to form a γ-keto ester[13]. The choice of method will depend on the specific structure of your intermediate and its functional group compatibility.
Q4: How stable is the isoxazole ring?
A4: The isoxazole ring is an aromatic heterocycle and is generally stable. However, the N-O bond is its weakest point and can be cleaved under certain conditions, such as:
-
Strongly Basic Conditions: Some isoxazoles may undergo ring-opening.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond, which is a synthetically useful transformation to unmask the underlying 1,3-dicarbonyl functionality[5][8].
-
Photochemical Conditions: UV irradiation can sometimes cause rearrangement[5].
Detailed Experimental Protocol
This protocol outlines a representative synthesis starting from N-Boc-L-pyroglutamic acid.
Step 1: Ring Opening of N-Boc-L-Pyroglutamic Acid with Benzylamine
-
To a solution of N-Boc-L-pyroglutamic acid (1.0 eq) in a suitable solvent like THF, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.
-
Stir for 30 minutes, then add benzylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the N-Boc-glutamic acid α-benzylamide γ-carboxylic acid.
Step 2: Formation of γ-Keto Ester via Weinreb Amide
-
Convert the free carboxylic acid from Step 1 to the corresponding Weinreb amide. To a solution of the acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a drop of DMF at 0 °C. Stir for 2 hours. Remove volatiles under vacuum.
-
Dissolve the resulting acid chloride in fresh DCM and add it to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) at 0 °C. Stir for 4 hours at room temperature.
-
Work up by washing with water and brine, then dry and concentrate. Purify by chromatography to obtain the Weinreb amide.
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add a solution of methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M in Et₂O) dropwise.
-
Stir for 3 hours at 0 °C, then quench carefully by adding saturated NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired γ-keto ester precursor.
Step 3: Isoxazole Formation
-
Dissolve the γ-keto ester (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol[5].
-
Add sodium acetate (2.0 eq) and heat the mixture to reflux (approx. 80 °C).
-
Monitor the reaction by TLC for 4-12 hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into crushed ice[5].
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final 5-substituted isoxazol-3-ol.
References
-
Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from γ-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. [Link]
-
Panda, G., & Dutta, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32948-32975. [Link]
-
Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from γ-Ketoesters and Hydroxylamine. Oxford Academic. [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1184. [Link]
-
Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 253. [Link]
-
Mironov, M. A., et al. (2021). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry, 86(17), 11819-11831. [Link]
-
Iannelli, P., et al. (2018). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]
-
Gaikwad, N. D., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]
-
Kumar, V., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(10), 370-376. [Link]
-
Mata, G. (2001). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ResearchGate. [Link]
-
Ejlali, A. (2014). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 2(4), 1-8. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]
-
Melani, F., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6527. [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Remko, M., & Drienovska, I. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Chemistry Proceedings, 3(1), 86. [Link]
-
Kaur, H., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 8(1), 168-181. [Link]
-
Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]
-
Frank, S. A., & Ghera, M. B. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]
-
Chen, Y., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2498-2506. [Link]
-
Belskaya, N. P., et al. (2013). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... ResearchGate. [Link]
-
Patil, N. T., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640-1643. [Link]
-
Babu, B., et al. (2021). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. Asian Journal of Chemistry, 33(6), 1295-1300. [Link]
-
Ansari, F. Y., & Dabholkar, V. V. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. [Link]
-
Ben-Ammar, A., et al. (2022). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(15), 4983. [Link]
-
Li, H., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. [Link]
-
Sharma, V., & Kumar, P. (2012). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 3(8), 2393-2404. [Link]
-
Li, G., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(5), 1089. [Link]
-
N-A, A., & N, A. (2012). Methods for Hydroxamic Acid Synthesis. Current Medicinal Chemistry, 19(17), 2790-2810. [Link]
-
Chen, Y., et al. (2019). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. [Link]
-
Bode, J. W., & Pusterla, I. (2012). A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Angewandte Chemie International Edition, 51(2), 513-516. [Link]
-
West, F. G., & Harrison, T. J. (2015). Hydroxylamine catalyzed Nazarov cyclizations of divinyl ketones. Tetrahedron Letters, 56(42), 5754-5756. [Link]
-
Nogueira, T., & Pais, A. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]
-
Pusterla, I., & Bode, J. W. (2012). The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation. Angewandte Chemie International Edition, 51(2), 513-6. [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sciarena.com [sciarena.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one by Column Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and extensive field experience with polar heterocyclic compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common challenges encountered during the column chromatography of the target compound. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a systematic solution.
Scenario 1: Poor Separation or Overlapping Peaks
Question: I'm running a column, but my fractions are all mixed, or the separation between my product and impurities is very poor. What's going wrong?
Answer: Poor resolution is a frequent issue, typically stemming from an unoptimized mobile phase or adverse interactions with the stationary phase.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be suitable for resolving the target compound from impurities.
-
Solution: Systematic TLC Analysis. Before every column, it is crucial to identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1] This Rf value generally ensures that the compound will elute from the column in a reasonable number of column volumes without excessive band broadening.
-
Recommended Starting Systems: Given the polar nature of the pyrrolidinone and isoxazole rings, begin with solvent mixtures like Dichloromethane/Methanol (98:2 to 95:5) or Ethyl Acetate/Hexane (e.g., 70:30).
-
Optimization: If the compound's Rf is too low (moves slowly), incrementally increase the proportion of the polar solvent (e.g., Methanol or Ethyl Acetate).[2] Conversely, if the Rf is too high (moves quickly), decrease the polarity.[2]
-
-
-
Possible Cause 2: Peak Tailing due to Compound-Silica Interaction. The pyrrolidinone moiety contains a secondary amine, which is basic. This can lead to strong interactions with the acidic silanol groups (Si-O-H) on the surface of standard silica gel, causing the compound to "streak" or "tail" down the column.[3] This results in broad peaks and poor separation.[3]
-
Solution: Neutralize the Stationary Phase. To mitigate these acidic interactions, add a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to the eluent. This will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]
-
Ammonia/Methanol Solution: Prepare a stock solution of 10% ammonium hydroxide in methanol. You can then use 1-10% of this stock solution in your mobile phase (e.g., in dichloromethane) for very polar compounds that exhibit strong tailing.[4]
-
-
-
Possible Cause 3: Column Overloading. Loading too much crude material onto the column will saturate the stationary phase, exceeding its separation capacity and leading to broad, overlapping bands.
-
Solution: Adhere to Loading Guidelines. A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[2] For difficult separations, this may need to be reduced to less than 1%. If you need to purify a large amount of material, it is always better to use a wider column rather than overloading a smaller one.[2]
-
Scenario 2: The Compound Fails to Elute or Recovery is Very Low
Question: I've been flushing my column for a long time, but I can't find my compound in any of the fractions. Where did it go?
Answer: This frustrating situation usually points to one of two possibilities: your compound is either too strongly adsorbed to the silica gel, or it has decomposed on the column.
-
Possible Cause 1: Compound is Excessively Polar for the Current Solvent System. The chosen eluent may simply lack the strength to displace your highly polar compound from the stationary phase.
-
Solution: Increase Eluent Polarity Drastically. If a gradual increase in polarity is ineffective, you may need to switch to a much stronger solvent system.
-
Aggressive Solvent Systems: For highly retained polar compounds, systems containing methanol are common. A gradient up to 10-20% methanol in dichloromethane is often effective.
-
Final Column Flush: If you suspect your compound is still on the column after your main elution, flush the column with 2-3 column volumes of 100% methanol to wash off any remaining material.
-
-
-
Possible Cause 2: Irreversible Adsorption or On-Column Decomposition. The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[3][4]
-
Solution: Assess Compound Stability & Change Stationary Phase.
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing on the silica, you will see a streak or multiple spots along the second elution path.[4]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic or basic stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds that are sensitive to acid.[2]
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (like water/acetonitrile), can be an excellent option.[1][2]
-
-
-
-
Possible Cause 3: Fractions are Too Dilute. It's possible the compound did elute, but it is spread across many fractions at a concentration too low to detect by TLC spotting.[4]
-
Solution: Concentrate Fractions. Combine and concentrate the fractions where you expected your compound to elute and then re-analyze the concentrated residue by TLC.[4]
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare my sample before loading it onto the column?
A1: Proper sample loading is critical for a good separation.[5] You have two main options:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase solvent. Use a pipette to carefully apply the solution to the top of the silica bed. This method is quick but can cause issues if your compound is not very soluble in the starting eluent, leading to precipitation at the top of the column.
-
Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your crude material), and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. Dry loading prevents solubility issues and often results in sharper bands and better separation, especially for larger-scale purifications.
Q2: My compound is not UV-active. How can I visualize it on a TLC plate?
A2: If your compound doesn't have a UV chromophore, you'll need to use a chemical stain for visualization.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with many functional groups (alkenes, alkynes, alcohols, amines) and appears as yellow/brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.
Q3: I performed the chromatography, but my product is still impure. What should I do next?
A3: Achieving perfect purity in a single pass can be difficult.
-
Re-Chromatograph: If there is a reasonable separation between your product and the remaining impurities on TLC, you can run a second column. Use a shallower polarity gradient or a different solvent system to improve the resolution.
-
Recrystallization: If your purified compound is a solid and you have a significant amount, recrystallization is a powerful technique for removing small amounts of impurities.[6] You will need to screen various solvents to find one in which your compound is soluble when hot but insoluble when cold.
Q4: This is an (S)-enantiomer. Will this column procedure separate it from the (R)-enantiomer?
A4: No. Standard silica gel chromatography is an achiral technique and will not separate enantiomers. The (S) and (R) enantiomers will have identical Rf values and will co-elute. To separate enantiomers, you must use a specialized technique such as chiral HPLC , which employs a chiral stationary phase (CSP).[7][8]
Experimental Workflow & Data Summary
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis: Systematically test solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives the target compound an Rf of 0.2-0.3.
-
Column Packing:
-
Choose an appropriate column size (a common rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).
-
Pack the column using either the "wet" or "slurry" method to ensure a homogenous, air-free stationary phase bed.[5]
-
-
Sample Loading: Prepare your sample using the dry loading method described in the FAQ section for best results.
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis (or slightly less polar).
-
Collect fractions of a consistent volume.
-
If using a gradient, slowly and incrementally increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one.
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system | Optimize eluent using TLC to achieve an Rf of 0.2-0.3. |
| Peak Tailing/Streaking | Acidic silica interacting with basic compound | Add 0.1-1% Triethylamine or Ammonia/Methanol to the mobile phase. |
| Compound Not Eluting | Eluent polarity is too low | Gradually or significantly increase the polarity of the mobile phase. |
| Low/No Recovery | On-column decomposition | Test compound stability on silica (2D TLC); switch to alumina or reversed-phase. |
| Fractions Too Dilute | Compound spread over many fractions | Combine and concentrate fractions before re-analyzing by TLC.[4] |
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
LC Troubleshooting. Retaining Polar Compounds. Available from: [Link]
-
PMC. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Reddit. Column chromatography issues. Available from: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
MDPI. Synthesis of a New Chiral Pyrrolidine. Available from: [Link]
- Google Patents. Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
An-Najah Staff. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available from: [Link]
-
NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available from: [Link]
-
RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available from: [Link]
-
PMC. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK. Available from: [Link]
-
PubMed. 2-Isoxazolines: A Synthetic and Medicinal Overview. Available from: [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available from: [Link]
-
Chemistry & Chemical Technology. SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Available from: [Link]
-
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Grignard Reactions with Pyrrolidin-2-one Esters: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Grignard reactions involving pyrrolidin-2-one esters. As Senior Application Scientists, we understand that while these reactions are powerful tools for carbon-carbon bond formation, they can present unique challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. We will delve into the causality behind common issues and provide robust, self-validating protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is resulting in a low yield of the desired ketone. What are the likely causes?
Low yields are a common frustration. The primary culprits often fall into one of three categories: issues with the Grignard reagent itself, competing side reactions, or problems during workup and purification.
Possible Causes & Solutions:
-
Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air.[1] Incomplete formation or decomposition can significantly reduce the amount of active nucleophile available for your reaction.
-
Side Reactions: The amide carbonyl of the pyrrolidin-2-one ring can be targeted by the Grignard reagent, leading to undesired byproducts.[3][4] Additionally, if your pyrrolidin-2-one ester has acidic protons, the Grignard reagent can act as a base, consuming the reagent in a non-productive acid-base reaction.[1][5]
-
Troubleshooting: Carefully control the reaction temperature. Lower temperatures (e.g., -78 °C) often favor the desired 1,2-addition to the ester over other pathways. The order of addition is also critical; slowly adding the Grignard reagent to a solution of the ester can help minimize side reactions.
-
-
Over-addition to the Ketone Product: The ketone product of the initial Grignard reaction is often more reactive than the starting ester.[6][7] This can lead to a second addition of the Grignard reagent, forming a tertiary alcohol.[7][8]
-
Troubleshooting: This is a classic challenge in Grignard chemistry. Using a less reactive Grignard reagent or employing a continuous-flow setup where the product is immediately removed from the reaction mixture can mitigate this issue. Alternatively, specialized reagents like Weinreb amides can be used to prevent this double addition.[6][9]
-
Q2: I am observing significant formation of a tertiary alcohol instead of my target ketone. How can I prevent this "double addition"?
The formation of a tertiary alcohol is a direct consequence of the ketone product reacting with a second equivalent of the Grignard reagent.[7][8]
Strategies to Promote Ketone Formation:
| Strategy | Principle | Key Considerations |
| Low Temperature | Reduces the rate of the second addition, which often has a higher activation energy. | Requires careful temperature control and can slow down the primary reaction. |
| Inverse Addition | Slowly adding the Grignard reagent to the ester ensures the Grignard concentration is always low, minimizing the chance of it reacting with the newly formed ketone. | Requires precise control of the addition rate. |
| Use of Additives | Certain additives, like cerium(III) chloride, can chelate to the carbonyl oxygen, modifying its reactivity and favoring ketone formation. | The choice of additive is substrate-dependent and may require optimization. |
| Use of Weinreb Amides | N-methoxy-N-methylamides (Weinreb amides) form a stable chelated intermediate with the Grignard reagent, which prevents the second addition. This intermediate is then hydrolyzed to the ketone during workup.[6][9] | Requires the synthesis of the Weinreb amide from the corresponding carboxylic acid. |
In-Depth Troubleshooting Guides
Problem 1: Competing Enolization of the Pyrrolidin-2-one Ring
The Issue: The protons on the carbon alpha to the amide carbonyl in the pyrrolidin-2-one ring are acidic and can be removed by the strongly basic Grignard reagent.[5][10][11] This leads to the formation of an enolate, which is unreactive towards further nucleophilic attack and results in the recovery of starting material after workup.[1]
Mechanism of Enolization:
Caption: Enolization of the pyrrolidin-2-one ring by a Grignard reagent.
Troubleshooting Protocol: Minimizing Enolization
-
Lower the Reaction Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C). This generally favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.
-
Use a Less Hindered Grignard Reagent: Sterically bulky Grignard reagents are more likely to act as bases.[1] If possible, opt for a less hindered reagent.
-
Employ a Lewis Acid Additive: The addition of a Lewis acid, such as CeCl₃ or BF₃·OEt₂, can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over enolization.[12]
-
Change the Solvent: The choice of solvent can influence the basicity of the Grignard reagent. Ethereal solvents like THF are common, but exploring other options like toluene in the presence of a coordinating agent might be beneficial.
Problem 2: Ring-Opening of the N-Acyl Lactam
The Issue: In some cases, the Grignard reagent can attack the amide carbonyl of the pyrrolidin-2-one, leading to the cleavage of the C(O)-N bond and ring-opening of the lactam. This is particularly a concern with highly reactive Grignard reagents or when the N-acyl group is a good leaving group.
Mechanism of Ring-Opening:
Caption: Ring-opening of an N-acyl lactam by a Grignard reagent.
Troubleshooting Protocol: Preserving the Lactam Ring
-
Protecting Groups: If the N-H of the pyrrolidin-2-one is not acylated, it is highly acidic and will be deprotonated by the Grignard reagent. It is crucial to protect this nitrogen. A common protecting group is the Boc (tert-butyloxycarbonyl) group, which can be removed under acidic conditions after the Grignard reaction.[13][14][15][16]
-
Choice of N-Substituent: If you are designing the synthesis, consider the nature of the N-substituent. Electron-withdrawing groups can activate the amide carbonyl towards attack.
-
Control Stoichiometry: Use a precise stoichiometry of the Grignard reagent (1.0 to 1.2 equivalents). An excess of the Grignard reagent can increase the likelihood of undesired side reactions, including ring-opening.
-
Rapid Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction promptly with a suitable reagent (e.g., saturated aqueous NH₄Cl) to prevent further reactions.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Pyrrolidin-2-one Ester
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the pyrrolidin-2-one ester in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (in THF or diethyl ether) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred solution of the ester, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Titration of Grignard Reagent with Iodine[1]
-
Preparation: In a flame-dried flask under nitrogen, dissolve a known amount of iodine (I₂) in anhydrous THF.
-
Titration: Cool the iodine solution to 0 °C. Slowly add the Grignard reagent dropwise from a syringe until the characteristic purple color of the iodine disappears.
-
Calculation: Record the volume of the Grignard reagent added. The concentration can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.
References
-
Ramesha, R. et al. (2014). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2014). Do Grignard reagents react with amides? Chemistry Stack Exchange. [Link]
-
Ciufolini, M. A. et al. (2011). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. The Journal of Organic Chemistry. [Link]
-
Ramesha, R. et al. (2014). ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. ResearchGate. [Link]
-
Al-Abed, Y. et al. (n.d.). A New Lactam Protecting Group. ResearchGate. [Link]
-
Ishihara, K. et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]
-
Various Authors. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
-
McKenzie, A. & Wren, H. (1914). CL. -Action of Grignard Reagents on Acid Amides. Journal of the Chemical Society, Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Sureshbabu, P. et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. Organic Reactions. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Various Authors. (2025). Unusual course of “enolate-imine” condensation in approach to β-lactams. ResearchGate. [Link]
-
Harutyunyan, S. R. & Minnaard, A. J. et al. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. ResearchGate. [Link]
-
Wiesler, S. et al. (2019). Optimization of the Grignard reagent formation. ResearchGate. [Link]
-
Cardona, F. et al. (2018). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. The Journal of Organic Chemistry. [Link]
-
Zwahlen, K. D. et al. (n.d.). Rearrangement in the Addition of Grignard Reagents to Enol Lactones. Semantic Scholar. [Link]
-
Ashby, E. C. & Laemmle, J. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Al-Amiery, A. A. et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]
-
AstraZeneca. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Yu, X. et al. (2022). Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. The Journal of Organic Chemistry. [Link]
-
Giovannini, A. et al. (n.d.). Organometallic ring-opening reactions of N-acyl and N-alkoxycarbonyl lactams. Synthesis of cyclic imines. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2018). Grignard Reagents and Their N -analogues in the Synthesis of Tricyclic and Tetracyclic Cage-like Lactams. ResearchGate. [Link]
-
Chad's Prep. (2021). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 10. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Groups [organic-chemistry.org]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
HPLC Method Comparison Guide: Chiral Purity of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one
[1]
Executive Summary
The precise determination of the enantiomeric purity of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one (CAS: 1824524-02-8) is a critical quality attribute (CQA) in the synthesis of the Bruton's Tyrosine Kinase (BTK) inhibitor, Tolebrutinib (SAR442168) .[1] As a chiral lactam intermediate, this molecule presents specific chromatographic challenges, including peak tailing due to the amide (lactam) functionality and solubility issues common with polar heterocycles.
This guide objectively compares three distinct chromatographic approaches: Normal Phase (NP) , Immobilized Polysaccharide (IP) , and Supercritical Fluid Chromatography (SFC) . Based on experimental robustness and resolution data, the Amylose-based Normal Phase method (Method A) is recommended as the "Gold Standard" for QC release, while SFC is highlighted for high-throughput process monitoring.
Compound Profile & Analytical Challenges
| Feature | Description | Chromatographic Implication |
| Structure | 5-substituted | The lactam -NH is a strong hydrogen bond donor; the carbonyl is an acceptor. |
| Chiral Center | C5 position on the pyrrolidinone ring. | Proximity to the nitrogen atom influences interaction with chiral selectors. |
| Solubility | Moderate in alcohols/DCM; poor in pure alkanes. | Requires polar modifiers (IPA/EtOH) in the mobile phase. |
| Key Challenge | Peak Tailing & Isoxazole Polarity. | Basic additives (DEA/TEA) are mandatory to suppress silanol interactions. |
Comparative Method Analysis
The following comparison evaluates the three most effective stationary phases for 5-substituted pyrrolidin-2-ones.
Method A: The Gold Standard (Recommended)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Mode: Normal Phase
-
Verdict: Superior resolution (
) and established regulatory acceptance.
Method B: The Robust Alternative
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate), Immobilized)
-
Mode: Polar Organic / Normal Phase[1]
-
Verdict: Best for solubility issues; allows use of DCM/THF to dissolve stubborn samples without damaging the phase.
Method C: High Throughput
-
Column: Chiralcel OJ-3 (Cellulose tris(4-methylbenzoate))[1]
-
Mode: SFC (Supercritical
) -
Verdict: Fastest run times (< 5 min), ideal for In-Process Control (IPC) but requires specialized equipment.
Performance Data Summary
| Metric | Method A (AD-H) | Method B (IC) | Method C (SFC OJ-3) |
| Mobile Phase | Hexane : IPA (80:[1]20) + 0.1% DEA | DCM : MeOH (90:10) | |
| Resolution ( | 3.8 (Excellent) | 2.5 (Good) | 2.1 (Adequate) |
| Tailing Factor ( | 1.1 | 1.0 | 1.2 |
| Run Time | 15 min | 12 min | 4 min |
| Robustness | Moderate (Pressure sensitive) | High (Solvent versatile) | Moderate (Backpressure sensitive) |
Detailed Experimental Protocol (Method A)
This protocol is validated for the determination of chiral purity (ee%) of the (S)-enantiomer.
Chromatographic Conditions
-
Instrument: HPLC equipped with UV/PDA detector (e.g., Agilent 1260/1290).
-
Column: Daicel Chiralpak AD-H,
. -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1]
-
Ratio: 80 : 20 : 0.1 (v/v/v)
-
Note: Premix solvents to ensure stable baseline.
-
-
Flow Rate:
(Isocratic). -
Column Temperature:
. -
Detection: UV at 220 nm (Isoxazole absorption max) and 254 nm.
-
Injection Volume:
.
Sample Preparation
-
Diluent: Mobile phase (Hexane/IPA 80:20). If solubility is poor, dissolve initially in minimal Ethanol (EtOH), then dilute with Hexane.
-
Concentration:
. -
Filtration: Filter through a
PTFE syringe filter before injection.
System Suitability Criteria
-
Resolution (
): NLT 2.0 between (R)- and (S)-enantiomers. -
Tailing Factor: NMT 1.5.
-
Theoretical Plates: NLT 5000.
Mechanistic Insight & Workflow Visualization
Chiral Recognition Mechanism
The separation on Chiralpak AD-H is driven by the formation of transient diastereomeric complexes.
-
Hydrogen Bonding: The lactam -NH of the analyte binds to the carbamate -C=O of the amylose backbone.
-
-
Interactions: The isoxazole ring interacts with the phenyl groups of the chiral selector. -
Steric Fit: The 3-methyl group on the isoxazole creates a steric bulk that fits preferentially into the chiral cavity of the amylose helix for the (S)-enantiomer, eluting it last (typically).
Method Development Workflow
Figure 1: Decision tree for chiral method development of isoxazolyl-pyrrolidinones.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Secondary interactions with residual silanols.[1] | Crucial: Ensure 0.1% Diethylamine (DEA) or Triethylamine (TEA) is present in the mobile phase. |
| No Retention ( | Solvent strength too high. | Decrease alcohol content (e.g., change from 80:20 to 90:10 Hexane:IPA). |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in the mobile phase. Avoid using 100% MeOH if running in Hexane. |
| Pressure Buildup | Precipitation of buffer or sample. | If using Chiralpak AD-H, never use DCM or THF as they will dissolve the stationary phase. Use Chiralpak IC if these solvents are needed. |
References
-
Sanofi. (2023). Methods of making tolebrutinib. WO2023244587A1. Link[1]
-
Principia Biopharma. (2021).[2] BTK Inhibitors (PRN2246/SAR442168) and methods of use. WO2021136219A1. (Referencing SFC Method for related intermediates). Link[1]
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H. Link
-
Vaccher, C., et al. (1999).[3] Enantiomeric HPLC separations of 4-substituted-pyrrolidin-2-ones using cellulose based chiral stationary phases. Journal of Chromatography A. Link
Comparing biological activity of pyrrolidin-2-one vs pyrrolidine ligands
Executive Summary
In medicinal chemistry, the transition between pyrrolidine (a saturated cyclic amine) and pyrrolidin-2-one (
While pyrrolidine serves as a high-
Physicochemical & Structural Analysis
The biological divergence between these two scaffolds stems from the electronic consequences of the carbonyl insertion at the C2 position.
Comparative Physicochemical Profile
| Feature | Pyrrolidine (Cyclic Amine) | Pyrrolidin-2-one ( | Impact on Drug Design |
| Ionization ( | ~11.2 (Highly Basic) | ~ -0.5 (Neutral) | Pyrrolidine exists as a cation at pH 7.4, ideal for salt bridges. Lactam is neutral, improving membrane permeability. |
| H-Bonding | Donor (NH), Acceptor (N) | Donor (NH), Acceptor (C=O, N) | Lactam offers a distinct vector via the carbonyl oxygen, often acting as a backbone acceptor mimic. |
| Geometry | Lactam rigidity reduces the entropic penalty upon binding but limits induced-fit adaptation. | ||
| Lipophilicity (LogP) | Lower (due to ionization) | Higher (Neutral form) | Lactam generally increases lipophilic ligand efficiency (LLE) if the target permits. |
| Metabolic Liability | Hydrolysis (Amidase) | Pyrrolidines are prone to oxidative deamination. Lactams are generally metabolically stable but can undergo ring opening. |
Conformational Rigidification
The resonance of the amide bond in pyrrolidin-2-one forces the N-C(=O) atoms into planarity. This restricts the "envelope" pseudorotation characteristic of pyrrolidines.
-
Application: Use pyrrolidin-2-one to "freeze" a bioactive conformation, particularly in peptidomimetics where it mimics the
and angles of a peptide backbone without the proteolytic susceptibility.
Biological Performance & Safety Implications
Target Binding Mechanisms
-
Pyrrolidine (The Cationic Anchor):
-
Pyrrolidin-2-one (The Neutral Scaffold):
hERG Liability Mitigation
One of the most significant applications of the pyrrolidin-2-one scaffold is the reduction of cardiotoxicity.
-
The Problem: Basic amines (like pyrrolidine) at physiological pH often interact with the aromatic cage (Y652, F656) of the hERG potassium channel via cation-
interactions, leading to QT prolongation. -
The Solution: Oxidizing the pyrrolidine to a lactam neutralizes the basic center, abolishing the cation-
interaction and significantly reducing hERG affinity.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting between these scaffolds based on structural biology and ADMET constraints.
Figure 1: Decision tree for scaffold selection based on binding site topology and safety liabilities.
Experimental Protocols (Self-Validating)
To objectively compare these scaffolds in your specific series, execute the following matched-pair analysis protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine if the pyrrolidine scaffold is a metabolic "soft spot" compared to the lactam.
Materials:
-
Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (1 µM), LC-MS/MS.
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM DMSO stocks of the Pyrrolidine analog and the Pyrrolidin-2-one analog.
-
Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add test compound (final conc. 1 µM) and NADPH (1 mM).
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Validation Criteria:
-
Control: Testosterone (High clearance) must show <30% remaining at 60 min.
-
Expectation: Pyrrolidines often show high clearance (N-dealkylation/oxidation). Lactams should show >80% stability unless specific amidases are active.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Quantify the permeability advantage of the neutral lactam over the cationic pyrrolidine.
Step-by-Step Workflow:
-
Donor Plate: Prepare 10 mM compound stocks. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane (artificial membrane).
-
Acceptor Plate: Add 200 µL of fresh PBS (pH 7.4) to acceptor wells.
-
Sandwich: Place acceptor plate on top of donor plate. Incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate plates. Measure UV absorbance or LC-MS response of both donor and acceptor wells.
-
Calculation:
-
Interpretation:
-
Pyrrolidine (Charged): Low
( cm/s). -
Lactam (Neutral): High
( cm/s).
-
Synthesis & Experimental Workflow Diagram
The following diagram outlines the iterative cycle for synthesizing and testing these matched pairs.
Figure 2: Workflow for matched-molecular pair analysis of pyrrolidine vs. lactam.
References
-
Smith, A. B., et al. (2011). "Pyrrolinone-Pyrrolidine Oligomers As Universal Peptidomimetics." PMC (NIH).
-
Raimondi, M. V., et al. (2021).[3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[4] Molecules.
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods.
-
Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery.
-
BenchChem. (2025).[5] "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Technical Guides.
Sources
- 1. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Crystal Structure Guide: 5-Substituted vs. N-Substituted Pyrrolidin-2-ones
This guide provides an in-depth structural analysis of 5-substituted pyrrolidin-2-ones , focusing on (S)-Pyroglutamic Acid as the primary case study (The "Product"). It compares this scaffold against Levetiracetam (The "Alternative"), an N-substituted analog, to demonstrate how substitution position dictates solid-state performance, hydrogen bonding topology, and stability.
Executive Summary
5-substituted pyrrolidin-2-ones (gamma-lactams) are critical chiral scaffolds in drug discovery, serving as the core for "Racetam" nootropics and peptide mimetics. The position of substitution—C5 (ring carbon) versus N1 (ring nitrogen) —fundamentally alters the crystal packing landscape.
This guide compares the solid-state properties of (S)-Pyroglutamic Acid (C5-substituted) against Levetiracetam (N-substituted).
-
The Product (C5-Substituted): Retains the lactam N-H donor, facilitating robust intermolecular hydrogen bonding networks and higher thermal stability.
-
The Alternative (N-Substituted): Blocks the lactam nitrogen, forcing reliance on side-chain interactions, resulting in lower melting points and altered solubility profiles.
Technical Specifications & Crystal Data
The following data contrasts the crystallographic parameters of the C5-substituted scaffold against the N-substituted alternative.
Table 1: Crystallographic Parameters Comparison
| Feature | The Product: (S)-Pyroglutamic Acid | Alternative: Levetiracetam (Form I) |
| Substitution Type | C5-Substituted (Ring Carbon) | N1-Substituted (Ring Nitrogen) |
| Chemical Name | (S)-5-oxopyrrolidine-2-carboxylic acid | (S)- |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | ||
| Z (Molecules/Unit) | 4 | 2 |
| Unit Cell ( | ~7.85 Å | ~9.77 Å |
| Unit Cell ( | ~8.85 Å | ~6.22 Å |
| Unit Cell ( | ~12.50 Å | ~14.73 Å |
| Melting Point | 160–163 °C (High Stability) | 116–118 °C (Moderate Stability) |
| H-Bond Donors | 2 (Ring N-H, Acid O-H) | 2 (Side-chain amide |
| Key Interaction | Head-to-Tail Chains + Carboxyl Dimers | Side-chain Amide Networks |
Key Insight: The C5-substituted product exhibits a significantly higher melting point (+45°C) due to the cooperative effect of the rigid lactam ring N-H donor and the carboxylic acid, creating a tighter packing network than the N-substituted alternative.
Mechanistic Analysis: Packing & Conformation
Ring Puckering: The Envelope Effect
The pyrrolidinone ring is rarely planar. In 5-substituted derivatives, the ring adopts an Envelope (E) conformation to minimize steric strain between the C5-substituent and the adjacent carbonyl.
-
C5-Substituted (Product): The C5 atom typically occupies the "flap" of the envelope (C5-envelope), positioning the bulky substituent (e.g., -COOH or -CH2OH) in a pseudo-equatorial orientation. This locks the conformation, reducing entropic freedom and aiding crystallization.
-
N-Substituted (Alternative): Without a C5 substituent to anchor the pucker, the ring in Levetiracetam exhibits greater conformational flexibility, often toggling between twisted (
) and envelope forms, which contributes to its propensity for polymorphism.
Hydrogen Bonding Topology
The most critical differentiator is the availability of the Lactam N-H .
-
Scenario A (Product): The intact Lactam N-H acts as a strong donor. It typically pairs with the Carbonyl Oxygen (C=O) of a neighboring molecule to form infinite
chains (using Graph Set notation). -
Scenario B (Alternative): Alkylation at N1 removes this primary donor. The crystal lattice must rely on the exocyclic amide side chain (
) to bridge molecules. This results in a "looser" packing arrangement, explaining the higher solubility and lower density of Levetiracetam compared to Pyroglutamic acid.
Figure 1: Hydrogen bonding topology comparison. The C5-substituted product (Left) utilizes the ring nitrogen for robust infinite chains, whereas the N-substituted alternative (Right) relies on weaker side-chain interactions.
Experimental Protocols
To replicate these solid-state forms or screen for new polymorphs, the following self-validating protocols are recommended.
Crystallization of 5-Substituted Pyrrolidinones
Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).
-
Solvent Selection: Use a solvent with moderate polarity. Ethanol or Acetonitrile are ideal for C5-substituted lactams due to their ability to solubilize the polar amide but precipitate the crystal upon cooling.
-
Vapor Diffusion Method (Preferred for high quality):
-
Dissolve 50 mg of the product in a minimum amount of Methanol (Inner vial).
-
Place the open inner vial into a larger jar containing Diethyl Ether or Hexane (Anti-solvent).
-
Seal the outer jar tightly.
-
Self-Validation: Monitor for birefringence under a cross-polarizing microscope after 24-48 hours. Sharp extinction indicates high crystallinity.
-
-
Slow Evaporation (Alternative):
-
Dissolve in Water/Ethanol (1:1) . Cover with parafilm and poke 3-5 pinholes.
-
Allow to stand at 4°C. (Lower temperature favors the stable thermodynamic form).
-
Structural Characterization Workflow
This workflow ensures the distinction between a true 5-substituted polymorph and a solvate.
Figure 2: Characterization workflow. Critical checkpoints (Diamonds) prevent the misidentification of solvates as new polymorphs, a common error with hygroscopic lactams.
Conclusion & Recommendations
For researchers developing pyrrolidinone-based drugs:
-
Choose C5-substitution if high thermal stability and rigid conformational locking are required. The
packing motif of Pyroglutamic acid derivatives offers a robust template. -
Choose N-substitution (like Levetiracetam) if solubility and bioavailability are the priority, accepting the trade-off of lower lattice energy.
-
Critical Control: When crystallizing C5-substituted analogs, strictly control water content. The strong H-bond donors often lead to hydrate formation (e.g., Pyroglutamic acid monohydrate), which has distinct properties from the anhydrous form.
References
-
Levetiracetam Structure & Polymorphism
- Herman, C., et al. (2013). "The importance of screening solid-state phases of a racemic modification of a chiral drug: thermodynamic and structural characterization of solid-state phases of etiracetam." Acta Crystallographica Section B.
-
Source:
-
Pyroglutamic Acid (5-oxoproline)
- Taylor, R., et al. (1984). "Neutron diffraction study of (S)-pyroglutamic acid." Acta Crystallographica Section B.
-
Source:
-
Ring Puckering in Pyrrolidinones
-
Milner-White, E. J., et al. (1992).[1] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology.
-
Source:
-
-
Hydrogen Bonding in Lactams
- Dunitz, J. D., & Winkler, F. K. (1975). "Amide-Amide Hydrogen Bonding in Lactams." Acta Crystallographica.
-
Source:
Sources
A Researcher's Guide to Isoxazole Synthesis: A Comparative Analysis of 1,3-Dipolar Cycloaddition and Classical Ring Closure
The isoxazole moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a privileged scaffold in drug design.[1] The development of efficient, regioselective, and scalable synthetic routes to functionalized isoxazoles is therefore a critical endeavor for researchers in pharmaceuticals, agrochemicals, and materials science.
This guide provides an in-depth, objective comparison of the two most prominent strategies for isoxazole ring construction: the modern 1,3-Dipolar Cycloaddition of nitrile oxides and alkynes, and the classical Condensation and Ring Closure of β-dicarbonyl compounds with hydroxylamine. We will dissect the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to empower scientists to make informed decisions for their specific synthetic challenges.
Method 1: The Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for isoxazole synthesis.[3] This reaction involves a concerted [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4] A significant advantage of this approach is the ability to generate the often-unstable nitrile oxide in situ from stable precursors, such as aldoximes or primary nitro compounds.[3]
Mechanistic Rationale
The reaction proceeds through a concerted, pericyclic mechanism where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne combine to form the five-membered ring in a single, stereospecific step.[4][5] The regioselectivity—that is, which substituents from the starting materials end up at which positions on the isoxazole ring—is a critical consideration. For the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H), the formation of the 3,5-disubstituted isoxazole is generally favored due to electronic and steric factors.[6]
The in situ generation of the nitrile oxide is key to the reaction's practicality. The most common method is the oxidation of an aldoxime, often using mild oxidants like N-chlorosuccinimide (NCS), sodium hypochlorite, or hypervalent iodine reagents.[5][7] This avoids the isolation of the potentially hazardous nitrile oxide intermediate.
Recent advancements have shown that regiochemical control can be achieved by modifying the substrate, for instance, by using β-enamino diketones, and by carefully selecting reaction conditions, such as the use of Lewis acids (e.g., BF₃·OEt₂) to direct the cyclization. [8][9]
Head-to-Head Comparison: Performance and Applications
The choice between these two synthetic strategies hinges on the specific requirements of the target molecule, including desired substitution patterns, functional group compatibility, and scalability.
| Feature | 1,3-Dipolar Cycloaddition (Huisgen) | Condensation of β-Dicarbonyls (Claisen) |
| Regioselectivity | Generally high, especially with terminal alkynes yielding 3,5-disubstituted products. [6]Catalysts like Cu(I) can further enhance control. [10] | Poor for unsymmetrical dicarbonyls, often yielding mixtures. [8]Can be controlled with modified substrates (β-enamino ketones) and specific conditions. [9] |
| Substrate Scope | Very broad. Tolerates a wide variety of functional groups on both the alkyne and the nitrile oxide precursor. [10][11] | More limited. The harsh (often acidic or basic) conditions required for cyclization can be incompatible with sensitive functional groups. [8] |
| Functional Group Tolerance | Excellent. The mild, often room-temperature conditions preserve most functional groups. [11] | Moderate to poor. Sensitive groups may not survive the condensation/cyclization conditions. |
| Typical Conditions | Mild. Often performed at room temperature. In situ generation of nitrile oxide from aldoximes with oxidants like NCS or NaOCl. [5][7] | Often requires heating and either acidic or basic conditions to drive the reaction to completion. |
| Advantages | High regioselectivity, broad scope, excellent functional group tolerance, mild conditions. [3] | Operationally simple, uses readily available and inexpensive starting materials. [8] |
| Limitations | Requires synthesis of alkyne and aldoxime precursors. Nitrile oxides can be unstable if not generated in situ. | Poor regioselectivity is a major drawback. Harsher conditions limit substrate scope. [8] |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of cis-1-(4′-Methoxyphenyl)-3-{(phenylisoxazol)-5-yl)-methoxy}-3-phenylthio-4-phenylazetidin-2-one as a representative example of the Huisgen cycloaddition. [12] Step 1: In situ Generation of Nitrile Oxide and Cycloaddition
-
To a stirred solution of 3-propargyloxy-β-lactam (1.0 eq) and benzaldoxime (1.2 eq) in dichloromethane (DCM, 10 mL), add aqueous sodium hypochlorite (NaOCl, 1.5 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in n-hexane) to afford the desired 3,5-disubstituted isoxazole hybrid.
Expected Outcome: This procedure typically provides the target compound in high yield (e.g., 86%) and with excellent regioselectivity. [12]
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Controlled Ring Closure
This protocol is adapted from methodologies developed for the regioselective synthesis from β-enamino diketones, which overcomes the limitations of the classical Claisen condensation. [9] Step 1: Cyclocondensation Reaction
-
To a solution of the β-enamino diketone (0.5 mmol, 1.0 eq) in chloroform (4 mL) in a sealed tube, add hydroxylamine hydrochloride (0.6 mmol, 1.2 eq).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol, 2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, add a saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extract the product with chloroform (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.
Expected Outcome: This method provides a powerful way to access challenging regioisomers with good to excellent yields and high selectivity, which is not achievable with standard Claisen conditions. [9]
Conclusion and Outlook
The synthesis of the isoxazole ring is a mature field with robust and reliable methodologies.
-
The 1,3-dipolar cycloaddition stands out as the premier choice for complex molecule synthesis where functional group tolerance and precise regiochemical control are paramount. Its broad substrate scope makes it ideal for diversity-oriented synthesis in drug discovery programs. [5][13]
-
The classical Claisen condensation , while hampered by regioselectivity issues in its basic form, remains a viable, straightforward option for symmetrical substrates. [8]Modern adaptations using tailored substrates like β-enamino diketones and Lewis acid catalysis have significantly expanded its utility, enabling access to alternative substitution patterns that can be complementary to the cycloaddition approach. [9] Ultimately, the selection of a synthetic route should be guided by a thorough analysis of the target structure's complexity, the desired regiochemistry, and the availability of starting materials. By understanding the fundamental principles and limitations of each method, researchers can strategically design and execute the most efficient pathway to their desired isoxazole-containing molecules.
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32883-32906. [Link]
-
Al-Mawsawi, L. Q., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(22), 7544. [Link]
-
Kaur, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-215. [Link]
-
da Silva, W. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4153-4166. [Link]
-
Shaik, A. B., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 603. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(38), 24869-24877. [Link]
-
Zhang, J., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. Organic Letters, 24(1), 224-229. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
Chaskar, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. Appl. Chem., 14(3), 293. [Link]
-
da Silva, W. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme, 19(08), 0838. [Link]
-
Pandey, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Journal of Chemical Sciences, 136(3). [Link]
-
Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(10), 1706-1714. [Link]
-
Deák, G., et al. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 7(1), 56-64. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Hassan, N. A., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Polycyclic Aromatic Compounds, 1-11. [Link]
-
da Silva, A. C. M., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(19), 6549. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
